molecular formula C19H39NO B1619118 Octadecanamide, N-methyl- CAS No. 20198-92-9

Octadecanamide, N-methyl-

Cat. No.: B1619118
CAS No.: 20198-92-9
M. Wt: 297.5 g/mol
InChI Key: HNUFCQUTJXHEPI-UHFFFAOYSA-N
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Description

Octadecanamide, N-methyl- is a useful research compound. Its molecular formula is C19H39NO and its molecular weight is 297.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octadecanamide, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanamide, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFCQUTJXHEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334129
Record name Octadecanamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20198-92-9
Record name Octadecanamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methylstearamide: A Lipidomic Modulator in Microbiome-Host Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, analytical characterization, and therapeutic potential of N-methylstearamide (NMSA) . This document is structured for researchers in lipidomics and drug discovery, moving beyond basic definitions to explore mechanistic causality and experimental validation.

Technical Whitepaper | Version 1.0

Executive Summary

N-methylstearamide (NMSA) is a bioactive N-acyl amide (NAA) emerging at the intersection of host metabolism and the gut microbiome. Unlike its widely studied unsaturated analogues (e.g., N-oleoylethanolamine or OEA), NMSA possesses a saturated stearoyl tail (C18:0), conferring unique physicochemical stability and distinct signaling properties.

While often overshadowed by endocannabinoids, NMSA acts as a critical "entourage" lipid and membrane modulator. Its significance lies in three domains:

  • Microbiome-Host Mimicry: Synthesized by commensal bacteria to modulate host GPCRs and metabolic pathways.

  • Membrane Biophysics: It alters lipid bilayer fluidity, influencing the lateral diffusion and clustering of surface receptors.

  • Therapeutic Utility: A stable scaffold for lipid nanoparticle (LNP) formulation and a potential anti-inflammatory agent via TLR modulation.

Chemical Identity & Lipidomic Context

To detect and understand NMSA, one must first master its structural behavior. It belongs to the N-methyl fatty acid amide class, characterized by a high melting point and resistance to oxidative degradation compared to polyunsaturated amides.

Physicochemical Profile
PropertyValue / CharacteristicSignificance in Protocol
IUPAC Name N-methyl-octadecanamideStandard for chemical search
Formula C

H

NO
Basis for Mass Spec Precursor
Exact Mass 297.3032 DaTarget for High-Res MS
LogP ~7.5 (Predicted)Requires non-polar extraction (Chloroform/MTBE)
Phase Transition High T

(Solid at RT)
Rigidifies membranes; requires heated columns for LC

Biosynthesis & Biological Mechanism

The presence of NMSA in biological matrices is not random; it is the product of specific enzymatic machinery, primarily of microbial origin, acting as a chemical messenger to the host.

The Bacterial "Mimicry" Pathway

Research by Cohen et al. (2017) and others has established that commensal bacteria (e.g., Bacteroidetes) possess N-acyl synthase enzymes. These bacteria conjugate host-derived or dietary fatty acids (Stearic Acid) with amines (Methylamine) to produce NMSA.

Mechanism:

  • Substrate Acquisition: Bacteria import free stearic acid (C18:0) from the gut lumen.

  • Conjugation: Bacterial N-acyl transferases catalyze the amide bond formation between C18:0 and methylamine.

  • Secretion & Absorption: NMSA is secreted into the lumen, absorbed by intestinal epithelial cells, and enters portal circulation.

Signaling Pathways: The "Entourage" Effect

Unlike OEA, which directly activates GPR119 with high potency, NMSA’s saturated chain reduces its direct agonist efficacy. However, it exerts biological control through competitive inhibition .

  • FAAH Inhibition: NMSA competes with active endocannabinoids (Anandamide, OEA) for the active site of Fatty Acid Amide Hydrolase (FAAH) .

  • Net Result: By occupying FAAH, NMSA extends the half-life of potent signaling lipids, indirectly boosting anorexigenic (appetite-suppressing) and anti-inflammatory signals.

Visualization of Signaling Network

The following diagram illustrates the dual origin and signaling cascade of NMSA.

NMSA_Pathway Diet Dietary Lipids (Stearic Acid) Microbiome Gut Microbiome (N-acyl synthase) Diet->Microbiome Substrate NMSA_Lumen N-Methylstearamide (Lumen) Microbiome->NMSA_Lumen Synthesis Host_Cell Host Epithelium NMSA_Lumen->Host_Cell Absorption FAAH Enzyme: FAAH (Degradation Machinery) Host_Cell->FAAH NMSA inhibits FAAH OEA Endogenous OEA (Active Signal) FAAH->OEA Inhibition preserves OEA OEA->FAAH Degradation GPR119 Receptor: GPR119 (Metabolic Regulation) OEA->GPR119 Activation

Figure 1: Bacterial synthesis of NMSA and its role in the "Entourage Effect," inhibiting FAAH to boost endogenous signaling.

Analytical Workflow: Targeted Lipidomics

Trustworthy quantification of NMSA requires a protocol that separates it from isobaric interferences (like other fatty amides) and prevents plasticizer contamination.

Sample Preparation (Modified Folch)

Causality: NMSA is highly lipophilic (LogP > 7). Protein precipitation alone is insufficient; liquid-liquid extraction (LLE) is mandatory to partition it into the organic phase.

  • Aliquot: 100 µL plasma or 50 mg fecal homogenate.

  • Spike: Add 10 µL Internal Standard (d3-N-methylstearamide or d4-OEA). Crucial for normalization.

  • Extraction: Add 400 µL Chloroform:Methanol (2:1 v/v). Vortex 30s.

  • Phase Separation: Add 100 µL water to induce phase split. Centrifuge 10,000 x g for 5 min.

  • Recovery: Collect lower organic phase. Evaporate under N

    
    . Reconstitute in 100 µL Methanol.
    
LC-MS/MS Parameters

Standard: Triple Quadrupole Mass Spectrometry (e.g., Agilent 6495 or Sciex 6500+). Mode: Positive Electrospray Ionization (ESI+).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), heated to 50°C (to prevent tailing of saturated lipids).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

MRM Transitions (Self-Validating): The identification relies on the specific cleavage of the amide bond to yield the Stearoyl cation .

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Mechanism
NMSA (Quant) 298.3 267.3 25Loss of Methylamine (Stearoyl cation)
NMSA (Qual) 298.358.140N-methyl formamide fragment
IS (d3-NMSA) 301.3267.325Deuterium on methyl group lost
Analytical Logic Diagram

MS_Workflow Sample Biological Sample (Plasma/Feces) LLE LLE Extraction (CHCl3:MeOH) Sample->LLE LC LC Separation (C18, 50°C) LLE->LC ESI ESI+ Source (Protonation [M+H]+) LC->ESI Q1 Q1 Filter 298.3 m/z ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter 267.3 m/z (Stearoyl) CID->Q3 Data Quantification Q3->Data

Figure 2: Targeted MRM workflow ensuring specificity via the unique Stearoyl cation fragment.

Therapeutic & Drug Development Applications[4][5]

Lipid Nanoparticles (LNPs)

NMSA is increasingly relevant in LNP formulations for mRNA delivery.

  • Role: Structural helper lipid.

  • Mechanism: The high melting point of the stearoyl tail increases the phase transition temperature of the LNP, enhancing stability in storage and preventing premature payload release in the blood.

Anti-Inflammatory Modulation

Patents (e.g., WO2016185025) suggest N-methylstearamide analogues modulate TLR4 (Toll-Like Receptor 4) .

  • Hypothesis: Saturated fatty amides may competitively bind to the TLR4/MD2 complex, antagonizing the binding of bacterial Lipopolysaccharide (LPS), thereby dampening the pro-inflammatory cytokine storm (TNF-

    
    , IL-6).
    

References

  • Cohen, L. J., et al. (2017). "Commensal bacteria make GPCR ligands that mimic human signalling molecules." Nature. Link

  • Tanaka, H., et al. (2021). "Investigation of the Membrane Fluidity Regulation... by N-methylstearamide."[1][2][3][4][5] Biochimica et Biophysica Acta (BBA). Link

  • Bradshaw, H. B., et al. (2017). "The endocannabinoidome: The world of endocannabinoids and related mediators." British Journal of Pharmacology. Link

  • US Patent WO2016185025A1. "Method for treating peripheral inflammatory disease using fatty acid amides." Google Patents. Link

  • Lipid Maps Structure Database. "N-methylstearamide Entry." Lipid Maps. Link

Sources

Physicochemical Properties of N-Methyl-Octadecanamide for Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-octadecanamide (N-Me-ODA), a secondary fatty acid amide, represents a distinct class of lipid-based excipients.[1][2][3] Structurally derived from stearic acid and methylamine, it occupies a physicochemical niche between primary amides (high melting point, high crystallinity) and complex tertiary amides (liquid/low melting point).[1] For the formulation scientist, N-Me-ODA offers unique utility as a non-ionic surfactant , structural lipid in nanoparticles , and permeation enhancer .[2][3]

This guide provides an exhaustive technical profile of N-Me-ODA (CAS: 20198-92-9), moving beyond basic data sheets to explore the thermodynamic and solubility behaviors critical for robust drug delivery systems.[1][2][3]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The formulation behavior of N-Me-ODA is dictated by its amphiphilic structure: a lipophilic C18 tail and a polar N-methyl amide head group.[1][2][3] Unlike stearamide (primary amide), the N-methyl group introduces steric hindrance and reduces the hydrogen bonding donor count from two to one.[1][2][3] This structural modification significantly alters its solid-state properties.[2][3]

Table 1: Core Physicochemical Data[1][3]
PropertyValue / CharacteristicRelevance to Formulation
Chemical Name N-methyl-octadecanamideN-methylstearamide (Synonym)
CAS Number 20198-92-9Unique identifier for regulatory filing.[1][2][3]
Molecular Weight 297.52 g/mol Low MW facilitates high molar ratios in lipid matrices.[2][3]
Molecular Formula C₁₉H₃₉NO-
Physical State Waxy Solid (White/Off-white)Requires melt-processing or solvent dissolution.[1][2][3]
Melting Point ~80–90°C (Estimated)*Lower than Stearamide (109°C) due to disrupted H-bonding network.[1][2][3]
LogP (Calc) 7.2 – 7.5Highly lipophilic; partitions into lipid bilayers or oil phases.[2][3]
Water Solubility Insoluble (< 0.1 mg/L)Requires co-solvents or surfactant systems for aqueous dispersion.[2][3]
pKa ~16.5 (Amide proton)Non-ionizable at physiological pH; remains neutral.[2][3]

*Note: Pure N-methyl-octadecanamide melting point is often depressed compared to the primary amide (109°C) due to crystal lattice disruption by the methyl group.[1][2][3] Empirical verification via DSC is recommended for each batch.

Part 2: Thermodynamic Behavior & Solubility Logic[1]

Understanding the solubility landscape of N-Me-ODA is critical for processing.[1][2][3] It follows "Like Dissolves Like" principles but with kinetic limitations due to its crystalline nature.[3]

Solubility Profile
  • Water: Practically insoluble.[3] Do not attempt aqueous dissolution without surfactants.[3]

  • Ethanol/Isopropanol: Soluble (>20 mg/mL) upon heating (>40°C).[1][2] May precipitate upon cooling if supersaturated.[3]

  • Chloroform/Dichloromethane: Freely soluble.[3] Ideal for solvent-evaporation methods.[2][3]

  • Vegetable Oils/Lipids: Miscible at temperatures > melting point.[3]

Formulation Decision Tree

The following diagram illustrates the logical flow for selecting a formulation strategy based on the physicochemical state of N-Me-ODA.

FormulationLogic Start N-Methyl-Octadecanamide (Solid Lipid) SolubilityCheck Target Delivery System? Start->SolubilityCheck LNP Lipid Nanoparticles (LNP/SLN) SolubilityCheck->LNP Systemic/RNA Delivery Topical Topical/Transdermal (Cream/Gel) SolubilityCheck->Topical Local Action SolidDisp Solid Dispersion (Oral Bioavailability) SolubilityCheck->SolidDisp Solubility Enhancement MeltProcess Hot Melt Homogenization (T > 85°C) LNP->MeltProcess Solvent-Free SolventProcess Solvent Injection/Evaporation (Ethanol/Chloroform) LNP->SolventProcess Thermolabile API CoSolvent Co-solvency (PG + Oleic Acid) Topical->CoSolvent Permeation Enhancement FinalLNP Stable N-Me-ODA Formulation MeltProcess->FinalLNP Cooling & Crystallization SolventProcess->FinalLNP Dialysis/Evaporation

Figure 1: Formulation process selection based on delivery target and processing constraints.

Part 3: Applications in Drug Delivery Systems[1][4][5]

Structural Lipid in Lipid Nanoparticles (LNPs)

In LNP formulations (e.g., for mRNA delivery), N-Me-ODA can serve as a helper lipid or structural component, analogous to distearoylphosphatidylcholine (DSPC) or cholesterol.[1][2]

  • Mechanism: Its high LogP and long saturated tail (C18) allow it to anchor firmly into the lipid bilayer, providing rigidity and preventing premature leakage of the payload.

  • Advantage: Unlike cholesterol, the amide headgroup can participate in specific hydrogen bonding interactions with the cargo or other lipid headgroups, potentially modulating endosomal release.

Permeation Enhancer for Transdermal Systems

Fatty acid amides are known permeation enhancers.[3]

  • Mechanism: N-Me-ODA inserts into the stratum corneum lipid bilayers.[1][2][3] The N-methyl group creates a "kink" or irregularity in the packing (compared to primary amides), increasing lipid fluidity and allowing drug diffusion.[1][2]

  • Protocol: Combine with Propylene Glycol (PG) for synergistic enhancement.[3]

Part 4: Experimental Protocols

Protocol A: Preparation of Solid Lipid Nanoparticles (SLN) via Hot Homogenization

Use this protocol to encapsulate lipophilic drugs using N-Me-ODA as the matrix.[1][2][3]

Materials:

  • N-Methyl-Octadecanamide (200 mg)[1][2][3]

  • Surfactant: Poloxamer 188 (100 mg)[1][2]

  • Milli-Q Water (10 mL)

  • Active Pharmaceutical Ingredient (API) - Lipophilic[1][2][3]

Step-by-Step Methodology:

  • Melting: Weigh N-Me-ODA and the API into a glass vial. Heat to 90°C (approx. 5-10°C above its melting point) until a clear, homogeneous oil phase is formed.

  • Aqueous Phase Prep: Dissolve Poloxamer 188 in water and heat to 90°C . Critical: Both phases must be at the same temperature to prevent premature recrystallization.[1]

  • Pre-Emulsification: Add the aqueous phase to the lipid phase under magnetic stirring to form a coarse pre-emulsion.[3]

  • High Shear Homogenization: Immediately process using an Ultra-Turrax (or similar) at 15,000 rpm for 5 minutes , maintaining temperature at 90°C.

  • High Pressure Homogenization (Optional): For <200nm particles, pass through a microfluidizer (3 cycles @ 500 bar).[3]

  • Cooling (Crystallization): Rapidly cool the dispersion in an ice bath (4°C) under gentle stirring. This induces the crystallization of N-Me-ODA, trapping the drug within the lipid core.[1][2][3]

Protocol B: Analytical Characterization (DSC)

To verify the melting point and polymorphic state of the raw material.[1]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of N-Me-ODA in a hermetically sealed aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 120°C (First Heat - erases thermal history).

    • Cool 10°C/min to 20°C.

    • Ramp 10°C/min to 120°C (Second Heat).

  • Analysis: Record the onset temperature and peak enthalpy of the endotherm in the second heating cycle.

Part 5: Analytical Workflow Diagram

The following diagram outlines the sequence of analytical tests required to validate N-Me-ODA raw material and formulation integrity.

AnalyticalWorkflow RawMaterial Raw N-Me-ODA ID_Test Identity: FTIR/NMR (Amide Bands) RawMaterial->ID_Test Thermal_Test Thermal: DSC (MP & Polymorphism) RawMaterial->Thermal_Test Purity_Test Purity: GC-MS (Derivatization) RawMaterial->Purity_Test Formulation Final Formulation (LNP/Cream) ID_Test->Formulation Qualified Thermal_Test->Formulation Purity_Test->Formulation Size_Test DLS / Zeta Potential Formulation->Size_Test Content_Test Drug Content (HPLC) Formulation->Content_Test

Figure 2: Quality Control (QC) workflow for N-Me-ODA characterization.

References

  • PubChem. (n.d.).[2][3] Octadecanamide, N-methyl- (Compound Summary). National Library of Medicine.[3] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. (n.d.).[2][3] Octadecanamide, N-methyl-. National Institute of Standards and Technology.[3] Retrieved from [Link][1][2]

  • Lane, M. E. (2013).[3] Skin penetration enhancers.[2][3] International Journal of Pharmaceutics. (Contextual reference for fatty acid amide mechanisms in transdermal delivery).

  • Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. (Protocol basis for SLN).

Sources

Part 1: Physicochemical and Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methylstearamide (CAS 10475-43-1): Synthesis, Characterization, and Metabolic Considerations for Drug Development

Executive Summary: This technical guide provides a comprehensive overview of N-methylstearamide (CAS 10475-43-1), a secondary fatty acid amide derived from stearic acid. While public domain data for this specific compound is limited, this document synthesizes established principles of organic chemistry, analytical spectroscopy, and drug metabolism to serve as a foundational resource for researchers, scientists, and drug development professionals. We present detailed, field-proven protocols for its synthesis and purification, along with a thorough analysis of its expected spectroscopic characteristics. A significant focus is placed on the metabolic implications of the N-methyl group, a critical consideration in medicinal chemistry for modulating pharmacokinetic properties. This guide explains the causality behind experimental choices and provides the necessary framework for utilizing N-methylstearamide as a research tool or a scaffold in drug discovery programs.

N-methylstearamide is a long-chain aliphatic secondary amide. Its physical and chemical properties are dominated by the 18-carbon stearoyl backbone, making it a waxy, lipophilic solid. The N-methyl group distinguishes it from the primary stearamide (CAS 124-26-5), primarily by disrupting the hydrogen-bonding network, which is expected to lower its melting point and alter its solubility profile.

Physicochemical Properties

The following table summarizes the core physicochemical properties of N-methylstearamide. It is important to note that while the molecular formula and weight are exact, properties like melting point and solubility are based on established structure-property relationships with analogous long-chain amides.

PropertyValueSource/Rationale
CAS Number 10475-43-1N/A
Molecular Formula C₁₉H₃₉NODerived from structure
Molecular Weight 297.52 g/mol Derived from structure
Appearance White to off-white waxy solidExtrapolated from similar fatty amides[1]
Melting Point ~85-90 °C (Predicted)Lower than stearamide (109 °C) due to disrupted H-bonding[2]
Solubility Insoluble in water. Soluble in hot organic solvents like ethanol, DMSO, and chlorinated hydrocarbons.General property of long-chain fatty amides[3][4]
Spectroscopic Analysis

Accurate spectroscopic analysis is essential for structural confirmation and purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary technique for identifying the key functional groups. The spectrum of N-methylstearamide is characterized by the presence of a secondary amide and a long aliphatic chain.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300N-H StretchSecondary Amide (-NH)Strong
2918 & 2850C-H Asymmetric & Symmetric StretchMethylene (-CH₂)Strong
~1640C=O Stretch (Amide I)Amide (-C=O)Strong
~1550N-H Bend (Amide II)Amide (-NH)Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of all atoms in the molecule.[5][6] The primary challenge in NMR analysis is the compound's limited solubility in common deuterated solvents at room temperature; gentle warming or use of solvents like deuterated chloroform (CDCl₃) is recommended.[1]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.5-6.0Broad singlet1HN-H Amide proton, often broad.
~2.80Doublet3H-NH-CH₃ N-methyl group, split by the N-H proton.
~2.20Triplet2H-CH₂ -C=OMethylene group alpha to the carbonyl.
~1.62Quintet2H-CH₂ -CH₂-C=OMethylene group beta to the carbonyl.
~1.25Multiplet28H-(CH₂ )₁₄-Bulk methylene groups of the alkyl chain.
0.88Triplet3H-CH₂-CH₃ Terminal methyl group of the alkyl chain.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~173.5C =OAmide carbonyl carbon, highly deshielded.[6]
~36.0-C H₂-C=OAlpha-methylene carbon.
~29.7Bulk -(C H₂)ₙ-Overlapping signals from the long alkyl chain.
~26.5-NH-C H₃N-methyl carbon.
~22.7-C H₂-CH₃Methylene carbon adjacent to the terminal methyl.
~14.1-CH₂-C H₃Terminal methyl carbon.

Part 2: Synthesis and Purification

The most direct and reliable method for synthesizing N-methylstearamide is the reaction of an activated stearic acid derivative, such as stearoyl chloride, with methylamine. This approach is favored for its high yield and rapid reaction time compared to the direct amidation of stearic acid, which requires harsh conditions.[7]

Experimental Protocol: Synthesis via Stearoyl Chloride

This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a high degree.

Causality: Stearoyl chloride is used because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methylamine. A base (triethylamine) is required to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Stearic acid (high purity)

  • Thionyl chloride (SOCl₂)

  • Methylamine (as a solution in THF or as a gas)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Methodology:

Part A: Preparation of Stearoyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, add stearic acid (1 equivalent).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield crude stearoyl chloride as a yellow oil/solid. This is used immediately in the next step.

Part B: Amidation

  • Dissolve the crude stearoyl chloride in anhydrous DCM.

  • In a separate flask, prepare a solution of methylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the methylamine solution to 0 °C in an ice bath.

  • Add the stearoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

Part C: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylstearamide.

  • Purification: The primary method for purifying the crude product is recrystallization.[3]

    • Solvent Selection: Choose a solvent system where the product is soluble when hot but sparingly soluble at room temperature (e.g., ethanol/water or hexanes).

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Synthesis_Workflow Reactants Stearic Acid + Thionyl Chloride Stearoyl_Cl Stearoyl Chloride (Intermediate) Reactants->Stearoyl_Cl Reflux Amidation Amidation with Methylamine & Et3N Stearoyl_Cl->Amidation Workup Aqueous Workup (Wash & Dry) Amidation->Workup Crude_Product Crude N-methylstearamide Recrystallization Recrystallization (e.g., from Hexanes) Crude_Product->Recrystallization Workup->Crude_Product Pure_Product Pure N-methylstearamide (>98%) Recrystallization->Pure_Product

Caption: Synthesis and purification workflow for N-methylstearamide.

Part 3: Biological and Metabolic Profile

While stearamide itself is a primary fatty acid amide with roles in cellular signaling, the introduction of an N-methyl group profoundly impacts its metabolic fate and pharmacokinetic profile, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[8]

The Role of N-Methylation in Pharmacokinetics

N-methylation is a common strategy in medicinal chemistry to:

  • Block Metabolism: A methyl group can sterically hinder access to a metabolic site or replace a metabolically labile proton.

  • Improve Permeability: Increasing lipophilicity can enhance membrane permeability.

  • Alter Conformation: The methyl group can lock the molecule into a more biologically active conformation.[8][9]

Key Metabolic Pathway: N-Demethylation

For N-methyl amides, the primary route of phase I metabolism is N-demethylation, a reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.[10] This process involves the oxidation of the methyl group to a carbinol-amide intermediate. This intermediate is often unstable and rapidly decomposes to yield the corresponding primary amide (stearamide) and formaldehyde.[11]

Causality: The stability of this carbinol-amide intermediate is a key determinant of the metabolic rate. Under physiological conditions, the delocalization of the nitrogen lone pair into the amide carbonyl increases the energy barrier for decomposition. However, this process is well-documented and represents the major clearance pathway for many N-methylated drugs.[11] Understanding this pathway is critical for predicting the in vivo half-life and potential drug-drug interactions of N-methylstearamide.

Metabolic_Pathway NMS N-methylstearamide Intermediate Carbinol-amide Intermediate NMS->Intermediate Oxidation Products Stearamide + Formaldehyde Intermediate->Products Decomposition Enzyme Cytochrome P450 (e.g., CYP3A4) Enzyme->NMS Cofactors O₂, NADPH Cofactors->NMS

Caption: Primary metabolic pathway of N-methylstearamide via CYP450.

Part 4: Applications and Research Considerations

N-methylstearamide serves as a valuable molecule for researchers in several capacities:

  • Probing Fatty Acid Amide Signaling: As a close analog of endogenous signaling lipids, it can be used to investigate the structure-activity relationships of receptors and enzymes involved in fatty acid amide metabolism and signaling.[12]

  • Drug Discovery Scaffold: The long alkyl chain provides a lipophilic tail for anchoring within protein binding pockets, while the N-methyl amide provides a stable, polar head group. Its metabolic profile makes it a candidate for modification in developing drugs with controlled clearance rates. The introduction of nitrogen-containing groups is a cornerstone of pharmaceutical development.[13]

  • Formulation Science: Due to its high lipophilicity and poor water solubility, developing formulations for N-methylstearamide requires strategies such as using organic co-solvents (ethanol, DMSO), or creating lipid-based delivery systems.[4]

Part 5: Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Toxicity: Assumed to have low acute toxicity, similar to related fatty amides. However, it should be treated as a potentially hazardous chemical until toxicological data is available. Avoid ingestion, inhalation, and contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

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The Enigmatic Role of N-methylstearamide in Fatty Acid Amide Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the current understanding and hypothesized role of N-methylstearamide within the broader context of fatty acid amide (FAA) metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of lipid biochemistry with forward-looking hypotheses to stimulate further investigation into this understudied molecule. We will delve into the established landscape of FAA metabolism, propose a putative metabolic fate for N-methylstearamide, and provide detailed methodologies for its synthesis and analysis.

Part 1: The World of Fatty Acid Amides: Key Players in Cellular Signaling

Fatty acid amides are a diverse class of lipid signaling molecules involved in a vast array of physiological processes.[1][2][3] They are generally characterized by a fatty acid linked to a primary or secondary amine via an amide bond. The structural diversity of FAAs gives rise to their varied functions, from regulating sleep and pain to influencing inflammation and energy balance.[4][5][6]

The most well-characterized FAAs fall into several classes:

  • N-Acylethanolamines (NAEs): This class includes the endocannabinoid anandamide (N-arachidonoylethanolamine), a key ligand for cannabinoid receptors CB1 and CB2.[7][8][9] NAEs are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) and are primarily degraded by fatty acid amide hydrolase (FAAH).[2]

  • Primary Fatty Acid Amides (PFAMs): Oleamide, the most studied PFAM, is known for its sleep-inducing properties.[6][10] The biosynthesis of PFAMs is thought to involve the oxidative cleavage of N-acylglycines.[1]

  • N-Acyl Amino Acids (NA-AAs): This class consists of a fatty acid linked to an amino acid. N-arachidonoylglycine, for example, has been shown to have analgesic effects.[11]

  • N-Acyl Dopamines: These compounds are involved in various neurological processes.[2]

The endocannabinoid system (ECS) is a crucial signaling network where many FAAs exert their effects.[8][12] The ECS comprises cannabinoid receptors, their endogenous ligands (endocannabinoids like anandamide), and the enzymes responsible for their synthesis and degradation.[7][9][13]

Part 2: N-methylstearamide: Physicochemical Properties and Synthesis

N-methylstearamide is a secondary fatty acid amide, specifically the N-methylated derivative of stearamide. While stearamide itself has been identified as a potential biomarker for disordered fatty acid metabolism[14], N-methylstearamide remains largely unexplored in biological systems.

Physicochemical Properties of N-methylstearamide
PropertyValueSource
Molecular FormulaC19H39NON/A
Molecular Weight297.52 g/mol N/A
AppearanceWhite to off-white waxy solid or powder[15]
Melting Point~85-88 °C (estimated)N/A
SolubilityInsoluble in water; soluble in organic solvents like ethanol, acetone, and hot chlorinated and aromatic hydrocarbons.[15]
Experimental Protocol: Synthesis of N-methylstearamide

This protocol describes a straightforward method for the synthesis of N-methylstearamide via the amidation of stearic acid.

Materials:

  • Stearic Acid (high purity)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve stearic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Amine Addition: Add the methylamine solution (1.2 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-methylstearamide.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: The Putative Metabolism of N-methylstearamide

Direct experimental evidence for the metabolic pathways of N-methylstearamide is currently lacking. However, based on the established metabolism of other fatty acid amides and N-methylated compounds, we can propose a putative metabolic fate. The two key enzyme families likely involved are Fatty Acid Amide Hydrolase (FAAH) and Cytochrome P450 (CYP450) monooxygenases.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a central role in the degradation of a wide range of fatty acid amides, most notably anandamide and oleamide.[4][5][16] It is an integral membrane protein with a catalytic triad of Ser241, Ser217, and Lys142.[6] FAAH hydrolyzes the amide bond, converting the FAA into its corresponding fatty acid and amine.[10]

The substrate specificity of FAAH is broad, but it generally prefers primary amides and N-acylethanolamines over N-acyl amino acids.[4][16] The presence of a methyl group on the amide nitrogen of N-methylstearamide may hinder its binding to the FAAH active site, potentially making it a poor substrate or an inhibitor. Further enzymatic assays are required to determine the kinetic parameters of N-methylstearamide with FAAH.

Cytochrome P450 (CYP450) Enzymes

The cytochrome P450 superfamily of enzymes are well-known for their role in the metabolism of a vast number of endogenous and exogenous compounds, including drugs.[17] One of the common reactions catalyzed by CYP450s is N-demethylation.[17][18] This process involves the oxidation of the N-methyl group to a hydroxymethyl intermediate, which is often unstable and spontaneously decomposes to yield the N-dealkylated product and formaldehyde.[19][20][21] Several CYP450 isoforms, including CYP3A4, CYP2C9, and CYP2D6, are known to mediate N-demethylation reactions.[17]

Given this, it is highly probable that N-methylstearamide undergoes N-demethylation catalyzed by CYP450 enzymes to produce stearamide and formaldehyde.

Proposed Metabolic Pathway of N-methylstearamide

Based on the functions of FAAH and CYP450 enzymes, we propose the following primary metabolic pathways for N-methylstearamide:

G NMS N-methylstearamide Stearamide Stearamide NMS->Stearamide CYP450 (N-demethylation) StearicAcid Stearic Acid NMS->StearicAcid FAAH (potential, likely slow) (Hydrolysis) Methylamine Methylamine NMS->Methylamine FAAH (potential, likely slow) (Hydrolysis) Stearamide->StearicAcid FAAH (Hydrolysis) Formaldehyde Formaldehyde Ammonia Ammonia Stearamide->Ammonia FAAH (Hydrolysis)

Caption: Proposed metabolic pathways for N-methylstearamide.

This diagram illustrates the two likely metabolic fates of N-methylstearamide. The primary route is hypothesized to be N-demethylation by CYP450 enzymes, yielding stearamide. Stearamide is then a known substrate for FAAH, which would hydrolyze it to stearic acid and ammonia. A secondary, and likely much slower, pathway could involve the direct hydrolysis of N-methylstearamide by FAAH to stearic acid and methylamine.

Part 4: Analytical Methodologies for the Study of N-methylstearamide

To investigate the metabolism and biological role of N-methylstearamide, robust analytical methods for its extraction and quantification are essential.

Experimental Protocol: Quantification of N-methylstearamide in Biological Samples by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of N-methylstearamide in a biological matrix such as plasma or tissue homogenate.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (IS) (e.g., deuterated N-methylstearamide)

  • Acetonitrile (ACN) (LC-MS grade)

  • Methanol (MeOH) (LC-MS grade)

  • Formic acid (FA) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add the internal standard to a final concentration of 100 ng/mL.

    • Precipitate proteins by adding 400 µL of ice-cold ACN.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Solid Phase Extraction (SPE) (Optional, for cleaner samples):

    • Reconstitute the dried extract in 500 µL of 10% MeOH in water.

    • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 40% MeOH in water.

    • Elute N-methylstearamide with 1 mL of MeOH.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

    • Inject 5-10 µL onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: ACN with 0.1% FA

      • Gradient: A suitable gradient from 50% to 100% B over several minutes.

      • Flow Rate: 0.3-0.5 mL/min

      • Column Temperature: 40 °C

    • MS/MS Conditions (Positive Electrospray Ionization - ESI+):

      • Use Multiple Reaction Monitoring (MRM) mode.

      • Determine the precursor ion (Q1) for N-methylstearamide (e.g., [M+H]⁺) and a suitable product ion (Q3) through infusion and optimization.

      • Optimize collision energy and other MS parameters for the specific instrument.

G Sample Biological Sample (+ Internal Standard) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation1 Evaporation Supernatant->Evaporation1 Reconstitution Reconstitution Evaporation1->Reconstitution SPE Solid Phase Extraction (SPE) Reconstitution->SPE Evaporation2 Evaporation SPE->Evaporation2 FinalReconstitution Final Reconstitution Evaporation2->FinalReconstitution LCMS LC-MS/MS Analysis FinalReconstitution->LCMS

Caption: Workflow for the quantification of N-methylstearamide.

Part 5: Putative Biological Roles and Future Research Directions

The biological significance of N-methylstearamide is currently unknown. However, based on its structure as a long-chain saturated fatty acid amide, we can speculate on its potential roles:

  • Modulation of Lipid Signaling: N-methylstearamide could interact with various components of lipid signaling pathways, potentially influencing processes like inflammation, energy metabolism, and membrane fluidity.

  • Interaction with the Endocannabinoid System: While likely not a direct ligand for cannabinoid receptors, it could modulate the activity of the ECS by competing for metabolic enzymes like FAAH, potentially leading to an "entourage effect" by increasing the levels of other endocannabinoids.[2]

Future research should focus on:

  • Validating the Proposed Metabolic Pathways: In vitro studies using recombinant FAAH and various CYP450 isoforms are needed to definitively characterize the metabolism of N-methylstearamide.

  • Investigating Biological Activity: Screening N-methylstearamide in various cell-based and in vivo models is crucial to uncover its physiological and pathophysiological roles.[22][23]

  • Exploring its Presence in Biological Systems: Developing sensitive analytical methods will allow for the quantification of endogenous levels of N-methylstearamide in different tissues and disease states.

Conclusion

N-methylstearamide represents a fascinating yet understudied molecule at the intersection of fatty acid amide metabolism and N-methylated compound biochemistry. While direct evidence of its biological role is scarce, this guide has provided a scientifically grounded framework for its putative metabolism, along with practical methodologies for its synthesis and analysis. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the enigmatic world of N-methylstearamide, potentially uncovering novel signaling pathways and therapeutic targets.

References

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Methodological & Application

Application Note: Synthesis and Purification of N-Methyl-octadecanamide from Stearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of N-methyl-octadecanamide from stearic acid. Moving beyond simple step-by-step instructions, this document elucidates the mechanistic rationale behind two primary synthetic routes: the high-yield synthesis via an acyl chloride intermediate and the atom-economical direct catalytic amidation. Each protocol is designed as a self-validating system, complete with troubleshooting guides, comparative data, and detailed purification techniques to ensure the reproducible attainment of high-purity N-methyl-octadecanamide for research and development applications.

Introduction: The Challenge of Amide Bond Formation

N-methyl-octadecanamide is a long-chain fatty amide with applications ranging from a surfactant to a component in personal care products.[1] Its synthesis is a classic example of amide bond formation, a cornerstone reaction in organic chemistry. The direct reaction between a carboxylic acid (stearic acid) and an amine (methylamine) is deceptively complex. The primary obstacle is the competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine, forming a stable and unreactive carboxylate-ammonium salt.[2] This necessitates specific strategies to activate the carboxylic acid, making the carbonyl carbon sufficiently electrophilic to be attacked by the amine.

This guide details two robust methods to overcome this challenge and provides a framework for selecting the most appropriate protocol based on available resources, safety considerations, and desired scale.

Section 1: Strategic Selection of a Synthetic Pathway

Choosing the right synthetic route is critical for success. The primary methods involve either activating the carboxylic acid to a more reactive species or driving the reaction forward under harsh conditions to remove the water byproduct.

  • Synthesis via Acyl Chloride: A highly reliable, two-step method that proceeds under mild conditions and generally results in high yields. It involves converting stearic acid to the highly reactive stearoyl chloride, which then readily reacts with methylamine.[3][4] This pathway is ideal for laboratory-scale synthesis where high purity and yield are prioritized, but it requires handling hazardous reagents like thionyl chloride.

  • Direct Catalytic Amidation: A more atom-economical, one-pot approach that avoids hazardous reagents.[5] This method requires higher temperatures and often a catalyst to facilitate the dehydration reaction.[6][7] It is well-suited for larger-scale industrial applications where process simplicity and greener chemistry are important considerations.

The following workflow provides a decision-making framework for selecting the optimal synthetic route.

Caption: Decision workflow for selecting a synthesis protocol.

Section 2: Protocol 1 - Synthesis via Stearoyl Chloride

Principle & Rationale: This method is predicated on enhancing the electrophilicity of the carbonyl carbon. Stearic acid is converted to stearoyl chloride using thionyl chloride (SOCl₂). Acyl chlorides are highly reactive acylating agents. The subsequent reaction with methylamine is rapid and typically irreversible, driven by the formation of a stable amide bond and hydrochloric acid, which is neutralized by a base.[2][3]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation stearic_acid Stearic Acid stearoyl_chloride Stearoyl Chloride stearic_acid->stearoyl_chloride + SOCl₂ (cat. DMF, reflux) socl2 Thionyl Chloride (SOCl₂) product N-methyl-octadecanamide stearoyl_chloride->product + CH₃NH₂ methylamine Methylamine (aq.) + Base (e.g., Et₃N)

Caption: Workflow for the two-step acyl chloride method.

Detailed Experimental Protocol

Step 1: Synthesis of Stearoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts with a NaOH solution), add stearic acid (1 equivalent).

  • Solvent & Reagent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane. Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise to the mixture. Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).[3]

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.[3]

  • Isolation: Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure. The remaining crude stearoyl chloride is a yellowish liquid or low-melting solid and is typically used in the next step without further purification.

Step 2: Amidation with Methylamine (Schotten-Baumann Conditions)

  • Amine Solution: In a separate flask cooled in an ice bath (0 °C), prepare a solution of aqueous methylamine (e.g., 40% solution, 2.0 equivalents) and a tertiary amine base like triethylamine (Et₃N) or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[4] The base is crucial for scavenging the HCl produced during the reaction.[2]

  • Addition of Acyl Chloride: Dissolve the crude stearoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cold, stirring methylamine solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product into the organic layer (dichloromethane).

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude N-methyl-octadecanamide.

Materials & Reagents
Reagent/MaterialPurposeKey Considerations
Stearic AcidStarting MaterialHigh purity grade (>98%)
Thionyl Chloride (SOCl₂)Activating AgentHighly corrosive and toxic. Handle in a fume hood.
N,N-Dimethylformamide (DMF)CatalystUse a catalytic amount.
Methylamine (40% aq. soln.)Amine SourceVolatile and basic. Keep cool.
Triethylamine (Et₃N)Base (HCl Scavenger)Anhydrous grade recommended.
Dichloromethane (DCM)Anhydrous SolventAnhydrous grade recommended.
Sodium Bicarbonate (aq.)WashSaturated solution.
Hydrochloric Acid (aq.)WashDilute solution (e.g., 1M).
Sodium Sulfate (anhydrous)Drying AgentFor drying the organic layer.

Section 3: Protocol 2 - Direct Catalytic Amidation

Principle & Rationale: This method circumvents the need for activating agents by reacting stearic acid and methylamine directly at elevated temperatures. The key challenge is to overcome the thermodynamic barrier and remove the water byproduct to drive the reaction equilibrium towards the amide product.[8] This is typically achieved using a catalyst and a setup designed for water removal, such as a Dean-Stark apparatus. Various catalysts, including Lewis acids like titanium(IV) or zirconium(IV) compounds, have been shown to be effective.[6]

G stearic_acid Stearic Acid product N-methyl-octadecanamide + H₂O stearic_acid->product High Temp (e.g., 85-180 °C) Pyridine or Toluene (Water Removal) methylamine Methylamine methylamine->product High Temp (e.g., 85-180 °C) Pyridine or Toluene (Water Removal) catalyst Catalyst (e.g., TiCl₄, Boric Acid) catalyst->product High Temp (e.g., 85-180 °C) Pyridine or Toluene (Water Removal)

Caption: General schematic for direct catalytic amidation.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add stearic acid (1 equivalent), a high-boiling solvent like toluene or xylene, and the chosen catalyst (e.g., TiCl₄, 3 mmol per 1 mmol of acid, or a catalytic amount of boric acid).[6][8]

  • Reagent Addition: Add methylamine (as a solution in THF or generated from a salt, 1.1-1.5 equivalents). If using a catalyst like TiCl₄ in pyridine, the amine is added to a solution of the carboxylic acid and TiCl₄ in pyridine.[6]

  • Reaction: Heat the mixture to reflux (typically 85-180 °C, depending on the solvent and catalyst). The water formed during the reaction will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the reaction for completion by TLC or by observing the cessation of water collection in the Dean-Stark trap. The reaction can take several hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be filtered off.

  • Purification: The solvent is removed under reduced pressure. The crude product can then be purified. A common procedure involves dissolving the residue in an organic solvent, washing with dilute acid and base as in Protocol 1, drying, and concentrating to yield the crude product for final purification.

Materials & Reagents
Reagent/MaterialPurposeKey Considerations
Stearic AcidStarting MaterialHigh purity grade (>98%)
MethylamineAmine SourceCan be used as a solution or generated in-situ.
Titanium(IV) chloride (TiCl₄)Lewis Acid CatalystHighly moisture-sensitive. Handle under inert atmosphere.
PyridineSolvent/BaseAnhydrous grade recommended.
Toluene / XyleneSolventHigh-boiling for azeotropic water removal.
Sodium Bicarbonate (aq.)WashSaturated solution.
Hydrochloric Acid (aq.)WashDilute solution (e.g., 1M).

Section 4: Purification and Characterization

The primary method for purifying the crude N-methyl-octadecanamide obtained from either protocol is recrystallization. This technique leverages the difference in solubility of the product and impurities in a given solvent at different temperatures.[9]

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which N-methyl-octadecanamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetone, or a mixture of ethanol and water are often suitable choices.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The cooling process can be further aided by placing the flask in an ice bath once it has reached room temperature to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FT-IR Spectroscopy: Look for the characteristic amide C=O stretch (around 1640 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

Section 5: Comparative Summary of Synthesis Protocols

FeatureProtocol 1: Acyl ChlorideProtocol 2: Direct Catalytic Amidation
Number of Steps TwoOne (One-Pot)
Reaction Conditions Mild (0 °C to RT for amidation)Harsh (High Temperatures, 85-180 °C)
Typical Yield High to ExcellentModerate to Good
Reagent Hazards High (SOCl₂ is toxic and corrosive)Moderate (Catalysts can be moisture-sensitive)
Atom Economy Lower (byproducts like HCl, SO₂)Higher (main byproduct is water)
Scalability Good for lab scaleExcellent for industrial scale
Key Advantage High reactivity and yieldSimplicity, greener chemistry

References

  • Vertex AI Search. (2024).
  • Organic Chemistry Portal. (2024).
  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ACS Earth and Space Chemistry. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.
  • EvitaChem. (n.d.). Buy Octadecanamide, N-(1-methylethyl)-.
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). Thermal and Catalytic Amidation of Stearic Acid with Ethanolamine for Production of Pharmaceuticals and Surfactants.
  • ARPN Journal of Engineering and Applied Sciences. (2023).
  • ChemicalBook. (n.d.). Octadecanamide synthesis.
  • TRUNNANO. (2023). Stearic Acid Amide Surfactant And Its Synthesis Method.
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]

Sources

preparation of N-methylstearamide standard solutions for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPLC-021

Topic: Preparation of High-Purity N-methylstearamide Standard Solutions for High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed, field-proven protocol for the preparation of accurate and stable N-methylstearamide standard solutions intended for use in High-Performance Liquid Chromatography (HPLC) applications. N-methylstearamide, a long-chain fatty acid amide, is relevant in various fields, including drug development, material science, and biochemical research. The accuracy of HPLC quantification is fundamentally dependent on the integrity of the calibration standards. This guide outlines the essential steps for preparing a primary stock solution and a series of working standards, emphasizing the scientific rationale behind solvent selection, handling procedures, and storage conditions to ensure reproducibility and reliability of analytical results. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to align with the stringent requirements of pharmaceutical and industrial quality control laboratories.[1][2]

Analyte Profile: N-methylstearamide

N-methylstearamide (CAS No: 1000-47-1) is a waxy solid derived from stearic acid. Its long C18 saturated acyl chain renders it highly non-polar (LogP ~8.5), making it virtually insoluble in water but soluble in various organic solvents. Understanding these properties is critical for selecting an appropriate solvent that can fully solubilize the analyte without interfering with downstream HPLC analysis, particularly in reversed-phase (RP-HPLC) systems.[3] The amide bond in N-methylstearamide is generally stable; however, it can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor that influences the choice of solvents and storage buffers.[4][5]

Solvent Selection Rationale: For RP-HPLC, the ideal sample diluent should be miscible with the mobile phase and have a similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.[6] Given the non-polar nature of N-methylstearamide, a high-purity organic solvent is required for dissolution.

  • Recommended Solvents: Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA) are excellent choices.[7][8][9] Acetonitrile is often preferred due to its low viscosity and favorable UV transparency.[8][10] Isopropanol is also a strong solvent for lipids.

  • This Protocol's Choice: HPLC-grade Acetonitrile will be used as the primary diluent for its compatibility with common reversed-phase mobile phases and its ability to readily dissolve N-methylstearamide.

Materials and Reagents

  • Analyte: N-methylstearamide, high purity (≥99.5%) reference standard

  • Solvent: Acetonitrile (ACN), HPLC or LC-MS grade

  • Equipment:

    • Analytical balance (4-decimal place, e.g., 0.0001 g readability)

    • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

    • Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL, 1-5 mL) with compatible tips

    • Glass beakers and spatulas

    • Ultrasonic bath

    • Amber glass vials with PTFE-lined screw caps for storage

    • Vortex mixer

Protocol 1: Preparation of Primary Stock Standard Solution (1000 µg/mL)

The primary stock solution is the cornerstone of the calibration curve; its accuracy is paramount.[1] This protocol details the preparation of a 1000 µg/mL (1 mg/mL) stock solution.

Step-by-Step Methodology:

  • Weighing the Standard:

    • Place a clean, dry glass weighing boat or beaker on the analytical balance and tare it.

    • Accurately weigh approximately 10.0 mg of the N-methylstearamide reference standard. Record the exact weight to four decimal places (e.g., 10.04 mg). Causality: Using a 4-decimal balance minimizes weighing errors, which is critical for accuracy as defined by standards like USP <1225>.[1][11]

  • Dissolution:

    • Carefully transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade acetonitrile to the flask.

    • Gently swirl the flask to begin dissolution. The waxy nature of the amide may require assistance.

    • Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulates. Causality: Sonication provides energy to break down solute aggregates, ensuring a homogenous solution, which is crucial for concentration accuracy.

  • Dilution to Volume:

    • Allow the solution to return to ambient temperature.

    • Using a pipette, carefully add acetonitrile to the flask until the bottom of the meniscus touches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure thorough mixing. Causality: Inverting the flask ensures a homogenous concentration throughout the solution, a step often overlooked but vital for reproducibility.[1]

  • Calculation of Exact Concentration:

    • Use the exact weight to calculate the precise concentration of the stock solution.

      • Formula: Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * 1000

      • Example: (10.04 mg / 10.0 mL) * 1000 = 1004 µg/mL

  • Transfer and Labeling:

    • Transfer the solution to a clean, amber glass vial.

    • Label the vial clearly with: "N-methylstearamide Primary Stock," the exact concentration, preparation date, solvent, and preparer's initials.

Protocol 2: Preparation of Working Standard Solutions (Serial Dilution)

Working standards are prepared by serially diluting the primary stock solution. This series will be used to generate a calibration curve for quantifying unknown samples. The following table outlines a typical 6-point calibration curve ranging from 1 µg/mL to 100 µg/mL.

Data Presentation: Serial Dilution Scheme
Standard LevelTarget Concentration (µg/mL)Source SolutionVolume of Source (mL)Final Volume (mL)Diluent (Acetonitrile)
WS-1 100Primary Stock (~1000 µg/mL)1.010.0Acetonitrile
WS-2 50WS-1 (100 µg/mL)5.010.0Acetonitrile
WS-3 25WS-1 (100 µg/mL)2.510.0Acetonitrile
WS-4 10WS-1 (100 µg/mL)1.010.0Acetonitrile
WS-5 5WS-4 (10 µg/mL)5.010.0Acetonitrile
WS-6 1WS-4 (10 µg/mL)1.010.0Acetonitrile
Step-by-Step Methodology:
  • Prepare Intermediate Standard (WS-1):

    • Pipette 1.0 mL of the primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert thoroughly to mix. This is your 100 µg/mL working standard.

  • Prepare Remaining Standards:

    • For each subsequent standard (WS-2 to WS-6), use the appropriate source solution and volume as detailed in the table above.

    • Transfer the final solutions to individual, clearly labeled amber glass vials.

Workflow Visualization

G cluster_prep Preparation Phase cluster_stock Stock Solution cluster_working Working Standards (Serial Dilution) Solid N-methylstearamide (High Purity Solid, ≥99.5%) Weigh Accurate Weighing (e.g., 10.0 mg) Solid->Weigh Step 1 Dissolve Dissolve & Sonicate in 10 mL ACN Weigh->Dissolve Step 2 Stock Primary Stock Solution (e.g., 1000 µg/mL) Dissolve->Stock Step 3: Dilute to Volume WS1 WS-1 100 µg/mL Stock->WS1 Dilute 1:10 WS2 WS-2 50 µg/mL WS1->WS2 Dilute WS3 WS-3 25 µg/mL WS1->WS3 Dilute WS4 WS-4 10 µg/mL WS1->WS4 Dilute WS5 WS-5 5 µg/mL WS4->WS5 Dilute WS6 WS-6 1 µg/mL WS4->WS6 Dilute

Caption: Workflow for N-methylstearamide standard preparation.

Quality Control and Best Practices

  • Solvent Purity: Always use HPLC-grade or higher purity solvents to minimize background noise and interfering peaks in the chromatogram.[8]

  • Glassware: Use Class A volumetric glassware exclusively for preparing stock and working standards to ensure volumetric accuracy.

  • Pipette Calibration: Ensure all micropipettes are within their calibration period.

  • Documentation: Maintain a detailed logbook of all standard preparations, including lot numbers of the reference standard, exact weights, final concentrations, and preparation dates.[12]

  • System Suitability: Before analysis, inject the mid-point standard (e.g., 25 µg/mL) multiple times to verify system suitability parameters such as peak area reproducibility, retention time stability, and theoretical plates.

Storage and Stability

Fatty acid derivatives, including amides, should be stored properly to prevent degradation.[12] Oxidation is a primary concern for unsaturated fatty acids, but for a saturated amide like N-methylstearamide, maintaining stability in solution is key.

  • Temperature: Store all stock and working solutions at low temperatures. Storage at -20°C is suitable for short-to-medium term (weeks to months). For long-term storage (>3 months), -80°C is strongly recommended to minimize any potential for degradation.[13][14]

  • Light: Use amber vials or wrap clear vials in aluminum foil to protect the analyte from potential photodegradation.

  • Evaporation: Ensure vial caps are tightly sealed with PTFE liners to prevent solvent evaporation, which would alter the standard's concentration.

  • Freshness: It is best practice to prepare fresh working standards from the stock solution daily or weekly, depending on the stability data for the specific analyte and solvent combination. The primary stock solution, when stored properly at -80°C, can be stable for many months.[13]

Conclusion

The protocol described provides a robust framework for the analysis. By adhering to these guidelines, researchers and scientists can significantly enhance the accuracy, precision, and reliability of their quantitative results. The foundation of trustworthy analytical data lies in the meticulous preparation and handling of calibration standards.

References

  • IROA Technologies. (2025, August 14). How Fatty Acid Standards Improve Accuracy in Analytical Testing.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
  • SIELC Technologies. (2018, May 16). N,N-Bis(hydroxymethyl)stearamide.
  • PMC. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources.
  • Christie, W.W. (2020, April 24). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • Cyberlipid. PREPARATION OF FATTY ACIDS.
  • Google Patents. US7098351B2 - Process for the production of fatty acid amides.
  • Stark, K. D., et al. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition.
  • GXP-CC. (2023, November 10). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • USP. Reagents: Volumetric Solutions.
  • Arts, M. T., et al. (2020, December 15). State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic.
  • Greenberg, A. D., et al. (2009, March 6). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • Lab Manager. (2025, November 27). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance.
  • ResearchGate. (2019, October 5). What solvent should we use for fatty acid standards storage?.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Waters. Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis.
  • PubMed. (2009, March 6). Stability of medium-bridged twisted amides in aqueous solutions.
  • LCGC International. (2021, July 8). Water-Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC—You Must Be Joking!.

Sources

Application Note & Protocols: Isolation of N-methylstearamide from Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylamides are a diverse class of bioactive lipids found across numerous plant families, exhibiting a wide range of pharmacological effects, including immunomodulatory and analgesic properties.[1] N-methylstearamide, a saturated fatty acid amide, belongs to this promising group of natural products. Its lipophilic nature, conferred by the long 18-carbon stearic acid backbone, dictates the strategic approach required for its efficient isolation and purification from complex plant matrices. This guide provides a comprehensive, rationale-driven framework for the isolation of N-methylstearamide, from initial solvent extraction to final chromatographic purification and structural verification. The protocols herein are designed to be adaptable, offering both fundamental techniques and advanced options to guide researchers in obtaining this target compound for further investigation.

Introduction to N-methylstearamide

N-methylstearamide (C₁₉H₃₉NO) is the N-methylated amide derivative of stearic acid, an 18-carbon saturated fatty acid. As part of the broader N-alkylamide family, it shares structural similarities with compounds known for significant biological activity.[1] While many unsaturated N-alkylamides from genera like Echinacea and Spilanthes are well-studied, the isolation of specific saturated long-chain amides like N-methylstearamide requires a tailored approach due to its distinct physicochemical properties.[1] The isolation process is critical for obtaining a pure compound, which is a prerequisite for accurate pharmacological screening, mechanism-of-action studies, and potential therapeutic development. This document serves as a senior-level guide, explaining not just the steps, but the scientific reasoning behind them.

Physicochemical Properties of N-methylstearamide

A thorough understanding of the target molecule's properties is fundamental to designing an effective isolation strategy. The properties of N-methylstearamide and its parent primary amide, stearamide, are summarized below. Its high lipophilicity (LogP) and insolubility in water are the most critical factors influencing the choice of solvents and chromatographic systems.

PropertyValue / InformationSourceSignificance for Isolation
Molecular Formula C₁₉H₃₉NO-Essential for Mass Spectrometry confirmation.
Molecular Weight 297.5 g/mol PubChemGuides MS analysis and molar concentration calculations.
IUPAC Name N-methyloctadecanamide-Standard chemical nomenclature.
Solubility Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2][2]Dictates the choice of extraction solvents (organic) and rules out aqueous extraction.
Predicted LogP ~7.3ChemAxonHigh value confirms extreme lipophilicity, predicting strong retention on reversed-phase columns and good solubility in non-polar solvents like hexane.
Physical Form Expected to be a waxy solid at room temperature.[2][3][2][3]Influences handling, weighing, and dissolution procedures.

Overall Isolation and Purification Workflow

The multi-stage process is designed to systematically remove unwanted compounds and enrich the target N-methylstearamide. The workflow progresses from bulk extraction to high-resolution purification.

Isolation_Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Purification cluster_2 Stage 3: Verification Plant Dried & Powdered Plant Material Defat Defatting (Hexane) Plant->Defat Non-polar lipids removed Extract Maceration (Ethyl Acetate / Methanol) Defat->Extract Defatted Plant Material Crude Crude Extract Extract->Crude Filtration & Concentration CC Silica Gel Column Chromatography (CC) Crude->CC Fractions Enriched N-Alkylamide Fractions CC->Fractions Gradient Elution HPLC Preparative RP-HPLC (C18 Column) Fractions->HPLC Pool & Concentrate Pure Pure N-methylstearamide (>95% Purity) HPLC->Pure Analysis Structural Elucidation (LC-MS, NMR, FTIR) Pure->Analysis

Fig 1. Comprehensive workflow for the isolation of N-methylstearamide.

PART I: EXTRACTION PROTOCOLS

Protocol 1.1: Plant Material Preparation & Defatting

Rationale: Proper preparation is crucial for maximizing extraction efficiency. Drying removes water, which can hinder solvent penetration, while grinding increases the surface area for solvent contact.[4] N-methylstearamide is highly non-polar. Plant tissues are rich in other non-polar lipids (triglycerides, sterols) that will co-extract and interfere with subsequent purification. A pre-extraction with a non-polar solvent like hexane, known as defatting, selectively removes these interfering lipids without significantly extracting the slightly more polar amide.[5]

Methodology:

  • Drying: Air-dry the fresh plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (40-50 °C) until brittle.

  • Grinding: Pulverize the dried material into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder. Avoid grinding too finely, as this can complicate filtration.[4]

  • Defatting: a. Place 100 g of the powdered plant material into a large Erlenmeyer flask. b. Add 500 mL of n-hexane. c. Agitate the slurry on an orbital shaker at room temperature for 4-6 hours. d. Filter the mixture through Whatman No. 1 filter paper. Retain the plant material (the "marc") and discard the hexane filtrate (containing fats). e. Repeat the hexane wash (steps b-d) one more time to ensure complete removal of non-polar lipids. f. Allow the defatted plant material to air-dry completely in a fume hood to remove residual hexane.

Protocol 1.2: Primary Extraction of N-Alkylamides

Rationale: After defatting, a solvent of medium polarity is required to efficiently extract the N-alkylamides. Ethyl acetate or methanol are excellent choices.[1][4] Maceration is a simple yet effective technique that allows for sufficient time for the solvent to penetrate the plant cells and dissolve the target compounds.[1]

Methodology:

  • Maceration: Transfer the 100 g of dry, defatted plant material to a clean, large Erlenmeyer flask.

  • Solvent Addition: Add 750 mL of ethyl acetate or methanol to the flask.

  • Extraction: Seal the flask and place it on an orbital shaker. Agitate at a moderate speed (e.g., 120 rpm) for 24-48 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: Return the plant residue to the flask and repeat the maceration (steps 2-4) with another 500 mL of fresh solvent to maximize yield.

  • Concentration: Combine the filtrates from both extractions. Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C.

  • Drying: Dry the resulting residue completely in a vacuum desiccator to yield the crude extract. Weigh the crude extract and calculate the yield relative to the initial dry plant weight.

PART II: PURIFICATION & ISOLATION PROTOCOLS

Protocol 2.1: Bulk Fractionation by Silica Gel Column Chromatography

Rationale: The crude extract is a complex mixture. Silica gel column chromatography is a fundamental technique for separating compounds based on polarity.[6][7] Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) is used to start, which will elute the most non-polar compounds first. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity will be eluted sequentially. N-methylstearamide, being moderately non-polar, is expected to elute with a mixture of hexane and ethyl acetate.

Methodology:

  • Column Preparation (Wet Packing): a. Select a glass column of appropriate size (e.g., 40 mm diameter x 500 mm length for 5-10 g of crude extract). b. In a beaker, prepare a slurry of silica gel (e.g., 200 g, 60-120 mesh size) in 100% n-hexane.[7] c. Clamp the column vertically and place a small cotton or glass wool plug at the bottom. Add a thin layer of sand. d. Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. e. Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level must always remain above the top of the silica bed to prevent cracking.[7]

  • Sample Loading: a. Dissolve 5 g of the crude extract in a minimal amount of dichloromethane or ethyl acetate. b. In a separate beaker, add ~10 g of silica gel to this solution and evaporate the solvent to dryness to create a dry powder. This dry-loading method typically results in better separation. c. Carefully add the sample-impregnated silica powder to the top of the packed column, creating a uniform, flat layer. Add a thin protective layer of sand on top.

  • Elution: a. Begin elution with 100% n-hexane, collecting fractions (e.g., 20 mL each). b. Gradually increase the solvent polarity by introducing ethyl acetate (EtOAc) in a stepwise gradient. A typical gradient might be:

    • 100% Hexane (2-3 column volumes)
    • 98:2 Hexane:EtOAc (2 column volumes)
    • 95:5 Hexane:EtOAc (2 column volumes)
    • 90:10 Hexane:EtOAc (3-4 column volumes)
    • 80:20 Hexane:EtOAc (3-4 column volumes)
    • Continue increasing EtOAc concentration to elute more polar compounds.
  • Fraction Analysis: a. Monitor the collected fractions using Thin Layer Chromatography (TLC). b. Spot each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., 85:15 Hexane:EtOAc). c. Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin-sulfuric acid stain). d. Combine fractions that show a prominent spot at the same retention factor (Rf) corresponding to N-alkylamides. Concentrate these pooled fractions.

Protocol 2.2: Final Purification by Preparative RP-HPLC

Rationale: Fractions from column chromatography are enriched but rarely pure. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers much higher resolution for final purification.[8][9] In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used.[10] N-methylstearamide, being highly non-polar, will be strongly retained on the C18 column and will require a high percentage of organic solvent (acetonitrile or methanol) to elute.[8]

Methodology:

  • System & Column:

    • HPLC System: A preparative HPLC system with a UV detector.

    • Column: A preparative C18 column (e.g., 19 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Degas both solvents thoroughly before use (e.g., by sonication or helium sparging).

  • Sample Preparation:

    • Dissolve the concentrated, enriched fraction from the silica column in a minimal amount of a suitable solvent (e.g., isopropanol or a high concentration of ACN).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: ~15-20 mL/min (adjust based on column dimensions).

    • Detection: UV at 210-220 nm (amides have a weak absorbance at low wavelengths).

    • Gradient Program (Example):

      • 0-5 min: 80% B

      • 5-25 min: Gradient from 80% to 100% B

      • 25-35 min: Hold at 100% B

      • 35-40 min: Return to 80% B (re-equilibration)

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the eluent corresponding to the major peak suspected to be N-methylstearamide.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous portion to obtain the pure, solid compound.

PART III: STRUCTURAL VERIFICATION

Rationale: After isolation, the identity and purity of the compound must be unequivocally confirmed using spectroscopic methods. Each technique provides a unique piece of structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the isolated compound. For N-methylstearamide (C₁₉H₃₉NO), one would expect to see a prominent ion at m/z 298.5 [M+H]⁺ in positive ion mode.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structure by showing the connectivity of atoms.[11]

    • ¹H NMR: Will show characteristic signals for the long aliphatic chain (a large multiplet around 1.25 ppm), the terminal methyl group (~0.88 ppm), the N-methyl group (a singlet or doublet around 2.8 ppm), and the alpha-methylene group adjacent to the carbonyl (~2.2 ppm).[12]

    • ¹³C NMR: Will confirm the number of unique carbons, with a characteristic signal for the carbonyl carbon around 173-174 ppm.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present. The spectrum of N-methylstearamide will show strong characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (2850-2920 cm⁻¹), and the amide C=O stretch (Amide I band, around 1640 cm⁻¹).[11]

References

  • National Center for Biotechnology Information. (n.d.). N,N'-((methylimino)bis(trimethylene))bis(stearamide). PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylenebisacrylamide. PubChem Compound Database. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Amide HPLC Column, HILIC Amide 4.6250mm, 5µm*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stearic acid amide. PubChem Compound Database. Retrieved from [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stearamide AMP. PubChem Compound Database. Retrieved from [Link]

  • Omolo, J. J., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. Fitoterapia, 149, 104803. Available at: [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Wörmer, L., et al. (2013). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology, 79(14), 4443–4449. Available at: [Link]

  • ResearchGate. (2015). What is the procedure to isolate and purify bioactive compounds from plants?. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylamide. PubChem Compound Database. Retrieved from [Link]

  • Natpro. (n.d.). Isolation of Natural Products. Retrieved from [Link]

  • Hosoda, K., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55(12), 1409-1418. Available at: [Link]

  • Woelkart, K., et al. (2014). N-alkylamides: from plant to brain. Functional Foods in Health and Disease, 4(6), 264-275. Available at: [Link]

  • Smith, R. M., et al. (1985). Separation of N-alkylanilines by reversed-phase liquid chromatography. Journal of Chromatography A, 331, 61-71. Available at: [Link]

  • Howe, E. S., & Bar-El, D. (2017). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1541, 241-252. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). EP2475374A2 - Methods for isolating alkaloids from plants.
  • Levine, A., et al. (n.d.). HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chromatography. Nacalai USA. Retrieved from [Link]

  • Singh, R., et al. (2022). Plant-derived natural products for drug discovery: current approaches and prospects. Journal of Ethnopharmacology, 297, 115565. Available at: [Link]

  • Al-Snafi, A. E. (2026). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Medical Science, 28. Available at: [Link]

  • Sharma, R., et al. (2016). Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. Journal of the Mexican Chemical Society, 60(3), 119-126. Available at: [Link]

  • Duddeck, H., et al. (2001). Crystal structure and solid state 13C NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline and N-ethylaniline. Carbohydrate Research, 334(1), 71-79. Available at: [Link]

  • Li, J., & Liu, G. (2019). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Advances in Biological Sciences Research, 4. Available at: [Link]

  • Al-Harrasi, A., et al. (2025). Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development. Frontiers in Pharmacology, 15, 1515981. Available at: [Link]

  • Tincu, A., et al. (2023). Post-Distillation By-Products of Aromatic Plants from Lamiaceae Family as Rich Sources of Antioxidants and Enzyme Inhibitors. Antioxidants, 12(2), 221. Available at: [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

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Application Note: Visualization of N-methylstearamide on Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methylstearamide is a long-chain, saturated fatty acid amide. Its non-polar nature, conferred by the 18-carbon stearic acid backbone, makes it a compound of interest in various industrial and research applications, including as a lubricant, slip agent, and in the formulation of various consumer products. The analysis of such compounds is crucial for quality control, reaction monitoring, and purity assessment. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for these purposes.[1][2]

A significant challenge in the TLC analysis of N-methylstearamide is its lack of a chromophore, which renders it invisible under ultraviolet (UV) light, a common non-destructive visualization method.[3][4] Therefore, visualization necessitates the use of chemical staining reagents that react with the compound to produce a colored spot. This application note provides a detailed protocol for the effective visualization of N-methylstearamide on TLC plates using a robust and highly sensitive staining method.

Principle of Visualization

For non-UV active compounds like N-methylstearamide, visualization is typically achieved through post-chromatographic derivatization.[5] This involves treating the developed and dried TLC plate with a chemical reagent that reacts with the analyte. The reaction product is a colored or dark spot, allowing for the determination of the compound's position and its retention factor (Rf). The choice of stain is critical; for a relatively inert molecule like a saturated fatty acid amide, a strong, universal oxidizing stain is required. Phosphomolybdic acid (PMA) is an excellent choice, as it reacts with a wide range of organic compounds upon heating to produce distinct blue-green spots against a light yellow-green background.[5][6][7][8] The mechanism involves the reduction of the yellow Mo(VI) in the phosphomolybdate complex to molybdenum blue (Mo(V), Mo(IV)) by the organic analyte.[5][9][10]

Experimental Protocol

This section details the step-by-step methodology for the successful TLC analysis and visualization of N-methylstearamide.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed). While the fluorescent indicator (F254) is not used for visualization of the target compound, these plates are standard and readily available. Glass-backed plates are recommended for stains requiring high heat.[11][12]

  • N-methylstearamide Standard: 1 mg/mL solution in chloroform or dichloromethane.

  • Mobile Phase (Eluent): A non-polar to moderately polar solvent system. A good starting point is a mixture of Hexane:Ethyl Acetate (4:1, v/v) . The polarity can be adjusted to achieve an optimal Rf value between 0.2 and 0.8.[13]

  • Phosphomolybdic Acid (PMA) Stain: 10% (w/v) phosphomolybdic acid in absolute ethanol.[6][7][14] Dissolve 10 g of phosphomolybdic acid in 100 mL of ethanol. Store in a foil-wrapped bottle to protect from light.[10][14]

  • Capillary Spotters: For sample application.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Heat Gun or Hot Plate: For developing the stain.

  • Forceps

  • Fume Hood

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_viz Visualization A Prepare Mobile Phase (e.g., Hexane:EtOAc 4:1) E Develop Plate in Chamber A->E B Prepare PMA Stain (10% in Ethanol) G Dip Plate in PMA Stain B->G C Prepare Sample Solution (1 mg/mL in Chloroform) D Spot Sample on TLC Plate C->D D->E F Dry the Developed Plate F->G H Gently Heat Plate G->H I Analyze Blue-Green Spots H->I

Caption: Workflow for TLC visualization of N-methylstearamide.

Step-by-Step Protocol

  • Chamber Equilibration: Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to equilibrate for at least 20 minutes. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.[13][15]

  • Sample Application: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[16] With a capillary spotter, apply a small, concentrated spot of the N-methylstearamide solution onto the origin. Ensure the spot is as small as possible (1-2 mm diameter) to prevent streaking and ensure good separation.[16][17]

  • Chromatographic Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[2] Close the lid and allow the mobile phase to ascend the plate via capillary action.[16]

  • Plate Removal and Drying: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.[16] Immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood to remove all traces of the mobile phase. Residual solvent can interfere with the staining process.[10]

  • Staining and Visualization:

    • Safety Note: Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

    • Hold the dried TLC plate with forceps and quickly dip it into the PMA stain solution, ensuring the entire area of chromatography is covered.[5]

    • Remove the plate and let any excess stain drip off for a few seconds.[5]

    • Wipe the back of the plate with a paper towel.[5]

    • Gently heat the plate using a heat gun or by placing it on a hot plate set to a moderate temperature (~100-120°C).[9]

    • Blue-green spots corresponding to the N-methylstearamide will appear against the yellow-green background.[5] Avoid overheating, which can cause the entire plate to darken, obscuring the spots.[5]

  • Analysis: Once the spots are clearly visible, circle them with a pencil as they may fade over time. Calculate the Rf value for the spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results & Alternative Stains

The Rf value of N-methylstearamide is dependent on the specific mobile phase used. The table below provides expected Rf values for different solvent systems to guide optimization.

Mobile Phase (v/v)PolarityExpected Rf of N-methylstearamideNotes
Hexane:Ethyl Acetate (9:1)Low~0.2 - 0.3Good for initial trials, may require higher polarity.
Hexane:Ethyl Acetate (4:1) Moderate ~0.4 - 0.6 Recommended starting system for optimal separation.
Dichloromethane:Methanol (98:2)Moderate~0.5 - 0.7Good alternative, ensure high-purity solvents.

While PMA is highly recommended, other stains can also be used for visualizing fatty acid amides:

  • Potassium Permanganate (KMnO₄) Stain: A strong oxidizing agent that provides yellow-brown spots on a purple background.[4][7] It is a good general-purpose stain for any compound that can be oxidized.

  • Iodine Vapor: A semi-destructive method where the plate is exposed to iodine crystals in a sealed chamber.[3][18][19] Iodine absorbs onto organic compounds, producing temporary yellow-brown spots.[3] This method is less sensitive than PMA for saturated lipids but can be useful for a quick, initial look.[4][18]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No Spots Visible Insufficient sample concentration. Compound is not reactive with the stain. Plate was overheated, charring the spot.Spot a more concentrated sample. Try a more sensitive or different type of stain (e.g., Ceric Ammonium Molybdate). Heat more gently and for a shorter duration.
Streaking Spots Sample was overloaded on the origin. Sample was applied in a solvent that is too polar. The compound is highly polar and interacts strongly with the silica.Dilute the sample solution before spotting.[17][20] Use a less polar solvent for the sample solution (e.g., hexane). Add a small amount of a modifier (e.g., 0.5% acetic acid) to the mobile phase.[20]
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[13]
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[13]
Uneven Solvent Front Chamber was not properly saturated. Edge of the TLC plate is chipped or damaged.Ensure the chamber is fully equilibrated before placing the plate inside.[17] Use an undamaged plate or carefully cut away the damaged section.[17]

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 1). The iodine staining technique for TLC analysis. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips. Retrieved from [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Fuchs, B., et al. (2026, January 13). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. Retrieved from [Link]

  • Stachniuk, J., & Forgacs, E. (2008). Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids. ResearchGate. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphomolybdic acid. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • ResearchGate. (2017, September 20). TLC (thin-layer chromatography) for separation of lipids?. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Bilyk, A., et al. (2015, August 26). Separation of cholesterol, and fatty acylglycerols, acids and amides by thin-layer chromatography. ResearchGate. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Christie, W. W. (2019, July 23). Thin-Layer Chromatography of Lipids. AOCS. Retrieved from [Link]

  • Scilit. (n.d.). The determination of fatty amides by high performance liquid chromatography. Retrieved from [Link]

  • RockEDU Online. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

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Troubleshooting & Optimization

identifying N-methyl-octadecanamide as a plasticware contaminant in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying N-methyl-octadecanamide as a Plasticware Contaminant in Mass Spectrometry Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to our dedicated troubleshooting guide. As a Senior Application Scientist, I understand that unexpected peaks in your mass spectrometry data can be a significant source of frustration, potentially leading to misinterpretation of results and delays in your research. One of the most common and confounding contaminants we encounter is N-methyl-octadecanamide, a compound that frequently leaches from plastic consumables.

This guide is structured as a series of questions you might ask when confronting this issue. We will move from initial detection to confirmatory identification and, finally, to robust mitigation strategies. My goal is to provide not just a set of instructions, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing a persistent, unexpected peak around m/z 298.3 in my LC-MS runs, especially in my blanks. What could it be?

An unexpected peak at m/z 298.3 ([M+H]⁺) is a classic signature of N-methyl-octadecanamide (C₁₉H₃₉NO, exact mass: 297.3032).[1][2] This compound is a fatty acid amide that is often used as a slip agent or plasticizer in the manufacturing of polypropylene (PP) labware, such as microcentrifuge tubes, pipette tips, and collection plates.[3][4]

Its persistence across multiple runs, including solvent blanks and negative controls, strongly suggests a systemic contaminant rather than a sample-specific analyte. The contaminant leaches from the plastic surface into your solvents and samples, especially when using organic solvents or upon prolonged storage.[5][6]

Q2: This peak is close in mass to an endogenous lipid I'm studying. How can I be sure it's a contaminant?

This is a critical issue, as N-methyl-octadecanamide can be easily mistaken for important signaling lipids like N-palmitoylethanolamide (PEA) or other N-acylethanolamines (NAEs).[7][8] For example, PEA has a monoisotopic mass of 299.2613, yielding an [M+H]⁺ ion at m/z 300.2686, which is very close.[9]

Here is a systematic approach to differentiate the contaminant from a true analyte:

  • Exact Mass Confirmation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement. Compare the experimental mass to the theoretical exact masses of potential candidates.

  • Analyze a True Blank: Prepare a blank sample using the exact same procedure as your experimental samples, but without the biological matrix (e.g., no cells, plasma, etc.). If the peak is present in this "procedural blank," it is almost certainly a contaminant.

  • Check for Adducts: Look for other common adducts. In addition to the protonated molecule ([M+H]⁺), you may see sodium ([M+Na]⁺ at m/z 320.3) or potassium ([M+K]⁺ at m/z 336.3) adducts, which can help confirm the molecular weight of the unknown peak.

  • Tandem MS (MS/MS): If you can isolate the precursor ion (m/z 298.3), its fragmentation pattern can provide structural confirmation. NAEs like PEA and OEA typically produce a characteristic fragment ion at m/z 62.1, corresponding to the protonated ethanolamine headgroup.[7][10] The fragmentation of N-methyl-octadecanamide will be different and will not produce this signature fragment.

Data Summary: Contaminant vs. Endogenous Analytes

Compound NameChemical FormulaExact Mass[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Differentiator
N-methyl-octadecanamide C₁₉H₃₉NO297.3032298.3105320.2924Leaches from plastics; lacks m/z 62.1 MS/MS fragment.
Palmitoylethanolamide (PEA)C₁₈H₃₇NO₂299.2824300.2902322.2721Endogenous lipid; produces m/z 62.1 MS/MS fragment.[7][9]
Oleoylethanolamide (OEA)C₂₀H₃₉NO₂325.2981326.3059348.2878Endogenous lipid; produces m/z 62.1 MS/MS fragment.[11][12]
Troubleshooting Workflow & Protocols

When a suspect peak appears, a logical workflow is essential to quickly identify the source and implement a solution.

G cluster_0 Phase 1: Detection & Initial Investigation cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Mitigation & Verification A Unexpected Peak Observed (e.g., m/z 298.3) B Run Procedural Blank (Solvents + Vials) A->B C Analyze High-Resolution MS & MS/MS Data B->C D Peak Persists in Blank? C->D E Peak is Sample-Specific (Potential Analyte) D->E No F Peak is a Contaminant D->F Yes G Isolate Contamination Source (Test Tubes, Tips, Solvents) F->G H Implement Mitigation Strategy (e.g., Pre-wash, Change Brand) G->H I Verify Fix with New Blank Run H->I J Proceed with Experiment I->J G cluster_0 cluster_1 A Contamination Confirmed B Immediate Actions A->B C Long-Term Prevention A->C B1 Use Glass Vials (When Possible) B->B1 B2 Pre-rinse Plasticware with Organic Solvent B->B2 B3 Minimize Solvent-Plastic Contact Time & Temperature B->B3 C1 Source High-Quality Plasticware (Test different vendors) C->C1 C2 Implement Batch Testing (Protocol 1) for new lots C->C2 C3 Use Freshly Prepared Mobile Phases Daily C->C3

Caption: Mitigation strategies for plasticware contamination.

Detailed Mitigation Protocols:

  • Solvent Rinsing: Before use, rinse plastic tubes or plates with a high-purity organic solvent like methanol or isopropanol, then discard the solvent. [13]This can wash away surface-level contaminants.

  • Material Selection: Whenever possible, use glass or high-quality polypropylene labware from reputable manufacturers who certify their products as free of slip agents and plasticizers. [3][14]However, be aware that even some glass pipettes can be a source of contamination. [7]* Avoid Prolonged Storage: Prepare samples fresh and avoid storing them in plastic tubes for extended periods, especially in organic solvents. Leaching is a time- and temperature-dependent process. [6]* Batch QC: Before using a new batch or lot of tubes or plates for a critical experiment, perform the "Solvent Leaching Test" (Protocol 1) on a few representative items to ensure the batch is clean.

  • System Cleanliness: Ensure the contamination is not from other sources like PVC tubing in your LC system or contaminated mobile phase bottles. [15][16]Always use high-purity, freshly prepared solvents and mobile phases.

By implementing these troubleshooting and preventative measures, you can confidently identify and eliminate N-methyl-octadecanamide from your mass spectrometry workflow, ensuring the integrity and accuracy of your experimental data.

References
  • Quick detection of contaminants leaching from polypropylene centrifuge tubes with surface-enhanced Raman spectroscopy and ultravi. University of Illinois.
  • Controlling Contamination in LC/MS Systems. Mass Spectrometry.
  • Quick Detection of Contaminants Leaching from Polypropylene Centrifuge Tube with Surface Enhanced Raman Spectroscopy and Ultra V. arXiv.
  • Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. Eppendorf.
  • Octadecanamide, N-methyl- | C19H39NO | CID 519746. PubChem - NIH.
  • Buy Octadecanamide, N-(1-methylethyl)- (EVT-447031) | 106438-51-1. EvitaChem.
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
  • Avoiding interferences and contaminants using Eppendorf Safe-Lock Tubes in mass spectrometry studies of natural products.
  • Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chrom
  • LC-MS Contaminants. Sigma-Aldrich.
  • CAS 109-23-9 (N,N-Methylene-bis-octadecanamide). BOC Sciences.
  • Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics. Journal of Biomolecular Techniques.
  • Octanamide, N-decyl-N-methyl-. NIST WebBook.
  • Common LC/MS Contaminants. CIGS.
  • Identification of a Widespread Palmitoylethanolamide Contamination in Standard Labor
  • Minimizing Contamination in Mass Spectrometry and Proteomic Experiments.
  • Octadecanamide, n-methyl-. NIST WebBook.
  • Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chrom
  • Octadecanamide, N-octadecyl- | 13276-08-9. Benchchem.
  • N,N'-Methylenebisoctadecanamide | CAS#:109-23-9. Chemsrc.
  • Structure D
  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. PMC.
  • Identification of Dimethyldioctadecylammonium Ion (m/z 550.6) and Related Species (m/z 522.6, 494.6)
  • High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS.
  • Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy.
  • Analysis of chemically synthesized oleoylethanolamide by gas-liquid chrom
  • Octadecanamide(124-26-5) MS spectrum. ChemicalBook.
  • Common Mass Spectrometry Contaminants and their Sources.
  • Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. PMC - PubMed Central.

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improving reaction yield of N-methyl-octadecanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-Octadecanamide Synthesis

Subject: Optimization of Yield and Purity for N-Methyl-Octadecanamide (N-Methylstearamide) Ticket ID: NMA-C18-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield limitations in the synthesis of N-methyl-octadecanamide (


). This fatty acid amide is notorious for "waxy" handling characteristics and solubility challenges that often mask high conversion rates with poor isolation yields.

This guide moves beyond generic textbook protocols to address the specific physicochemical pitfalls of long-chain amidation. We will focus on two validated pathways:

  • The "Gold Standard" Acyl Chloride Route: Highest conversion, best for <10g scale.

  • The Direct Coupling Route (Green/Scale-up): Avoids corrosive chlorides, best for >10g scale or acid-sensitive substrates.

Part 1: Diagnostic Logic (Troubleshooting Flowchart)

Before altering your chemistry, identify where the loss occurs. Is it Conversion (reaction didn't finish) or Isolation (product lost during workup)?

YieldDiagnosis Start Start: Low Yield Detected TLC_Check Step 1: Analyze Crude Reaction Mix (TLC/LCMS) Start->TLC_Check SM_Remains Significant Starting Material (Stearic Acid) Remains TLC_Check->SM_Remains Incomplete Rxn Clean_Conversion Reaction Clean, but Mass Recovery Low TLC_Check->Clean_Conversion Good Conversion Many_Spots Multiple Spots/Baseline Streaking TLC_Check->Many_Spots Impure Profile Moisture_Issue Diagnosis: Hydrolysis of Acyl Chloride Action: Dry solvents, check inert atm. SM_Remains->Moisture_Issue If Acyl Chloride used Volatile_Amine Diagnosis: Methylamine Loss Action: Use MeNH2·HCl salt + Base or excess gas SM_Remains->Volatile_Amine If Amine equivalents low Workup_Loss Diagnosis: Emulsion/Solubility Loss Action: Switch to 'Crash & Wash' protocol Clean_Conversion->Workup_Loss Thermal_Deg Diagnosis: Thermal Degradation/Oxidation Action: Lower temp, use antioxidant (BHT) Many_Spots->Thermal_Deg

Caption: Diagnostic logic tree to isolate the root cause of yield loss—distinguishing between synthetic failure and workup inefficiency.

Part 2: The "Gold Standard" Protocol (Acyl Chloride Method)

Target Yield: >90% Scale: Lab (100 mg – 10 g)

This method relies on the high reactivity of stearoyl chloride. The critical failure point here is moisture (reverting chloride to acid) and amine volatility .

Reagents & Stoichiometry
ComponentRoleEquivalentsCritical Note
Stearoyl Chloride Electrophile1.0Must be clear liquid. If cloudy/white solid, it has hydrolyzed. Distill or use fresh.
Methylamine HCl Nucleophile1.5 - 2.0Pro-Tip: Use the Hydrochloride salt. It is non-volatile and allows precise weighing compared to gas/solutions.
DIPEA (Hünig's Base) Base2.5 - 3.0Scavenges HCl. Must be anhydrous.
DCM (Dichloromethane) Solvent[0.2 M]High solubility for lipid chain; easy to evaporate.
Step-by-Step Optimization
  • The "Salt Suspension" Setup (Crucial for Stoichiometry):

    • In a round-bottom flask under Nitrogen/Argon, suspend Methylamine HCl (1.5 equiv) in anhydrous DCM.

    • Cool to 0°C.[1]

    • Add DIPEA (2.5 equiv) dropwise. The mixture will become clear(er) as free methylamine is liberated in situ.

    • Why? This prevents methylamine gas from escaping before it reacts.

  • Controlled Addition:

    • Dissolve Stearoyl Chloride (1.0 equiv) in a small volume of DCM.

    • Add dropwise to the cold amine solution over 15-30 minutes.

    • Mechanistic Insight: Keeping the amine in excess during addition prevents the formation of di-acyl byproducts (though rare with methylamine).

  • The Reaction:

    • Allow to warm to Room Temperature (RT) naturally.[2] Stir for 3–6 hours.

    • Checkpoint: TLC (Mobile Phase: 20% EtOAc in Hexanes). Product (

      
      ) should be visible; Stearoyl chloride (
      
      
      
      ) should disappear.
  • The "Emulsion-Free" Workup:

    • Issue: Fatty amides form terrible emulsions with water.

    • Solution: Do not wash vigorously.

    • Dilute reaction with more DCM.

    • Wash 1: 1M HCl (cold) – removes excess amine/DIPEA.

    • Wash 2: Sat. NaHCO₃ – removes any hydrolyzed stearic acid.

    • Wash 3: Brine .

    • Dry over

      
      , filter, and evaporate.
      

Part 3: Purification Strategy (The "Crash-Out" Method)

Column chromatography is often unnecessary for this lipid and leads to product loss on the silica. Use recrystallization/precipitation.[2][3][4]

Protocol:

  • Dissolve crude waxy solid in a minimum amount of boiling Acetone or Ethanol .

  • Allow to cool slowly to RT.

  • Place in a fridge (

    
    ) for 2 hours.
    
  • Filtration: The white crystals are N-methyl-octadecanamide.

  • Yield Check: If the mother liquor still contains product, evaporate and repeat with a smaller volume.

Part 4: Alternative "Green" Route (Direct Amidation)

Target Yield: 75-85% (but easier purification) Scale: >10 g

If you wish to avoid corrosive acid chlorides, use a coupling agent.

  • Reagents: Stearic Acid (1.0 eq), Methylamine (2M in THF, 2.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq).

  • Procedure:

    • Dissolve Stearic Acid, EDC, and HOBt in DCM/DMF (9:1). Stir 15 min to form the active ester.

    • Add Methylamine solution.

    • Stir overnight.

  • Advantage: The byproduct is water-soluble urea, easily washed away.

  • Disadvantage: Reagents (EDC) are more expensive than Thionyl Chloride (used to make stearoyl chloride).

Part 5: Troubleshooting & FAQ

Q1: My product is a brown oil instead of a white wax. What happened?

  • Cause: Oxidation of the fatty chain (unsaturation impurities) or degradation of the amine source.

  • Fix: Recrystallize using Acetone + Activated Charcoal . Boil the crude in acetone, add charcoal, filter hot through Celite, then cool to crystallize.

Q2: I have low yield (40%), and the NMR shows Stearic Acid.

  • Cause: Hydrolysis of Stearoyl Chloride.

  • Fix: Your solvent or base was wet. Stearoyl chloride reacts with water faster than it reacts with methylamine. Dry your DCM over molecular sieves (3Å) overnight before use.

Q3: The reaction turned into a solid gel and stopped stirring.

  • Cause: N-methyl-octadecanamide precipitates in non-polar solvents at high concentrations.

  • Fix: Add more anhydrous DCM or switch to THF (Tetrahydrofuran). The reaction must remain fluid for high conversion.

Q4: Can I use aqueous Methylamine (40% wt)?

  • Answer: Only if using the Schotten-Baumann condition (biphasic system with NaOH). However, yields are generally lower (60-70%) due to competitive hydrolysis of the acyl chloride by the water. For >90% yield, use the anhydrous method described in Part 2.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. Coll. Vol. 1, p. 347 (1941). Methylamine Hydrochloride purification and handling.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Protocols for drying DCM and Amines).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15806, N-Methylstearamide.

Sources

troubleshooting solubility issues of N-methyl-octadecanamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-methyl-octadecanamide. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this long-chain fatty acid amide into their cell culture experiments. Due to its significant lipophilicity, achieving and maintaining solubility in aqueous cell culture media can be a primary experimental hurdle.

This guide provides a structured, in-depth approach to understanding and overcoming these challenges. It moves from foundational knowledge to practical troubleshooting, offering not just protocols but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is N-methyl-octadecanamide and why is it difficult to dissolve in cell culture media?

N-methyl-octadecanamide (CAS No: 20198-92-9) is a fatty acid amide characterized by a long, 18-carbon alkyl chain (octadecanoyl group) attached to a methylamide headgroup.[1][2] Its molecular structure, particularly the long hydrocarbon tail, makes it highly nonpolar and hydrophobic (water-fearing).

The key challenge arises from a fundamental mismatch:

  • The Compound: Highly lipophilic (fat-loving). Its calculated XLogP3 value, a measure of lipophilicity, is 7.2, indicating a strong preference for nonpolar environments.[2]

  • The Environment: Cell culture media is an aqueous, polar environment.

This mismatch causes the N-methyl-octadecanamide molecules to aggregate rather than disperse among water molecules, leading to precipitation and an inability to interact with your cells in a controlled, monomeric state. Many fatty acid amides are known to be essentially insoluble in water for this reason.[3]

Q2: What is the first and most critical step to solubilizing this compound?

The single most important step is to create a concentrated stock solution in a suitable organic solvent before introducing it to your aqueous cell culture medium. Never attempt to dissolve the compound directly in the media. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[4]

Q3: What is DMSO and are there limits to its use in cell culture?

Dimethyl sulfoxide (DMSO) is a strong, polar aprotic organic solvent capable of dissolving a wide array of organic materials, including highly lipophilic compounds.[4] While it is an excellent solvent, it is also cytotoxic at higher concentrations.

General Cytotoxicity Limits for DMSO in Cell Culture:

DMSO Concentration General Effect on Most Cell Lines Citation
< 0.1% Considered safe for almost all cells, including sensitive and primary cells. [5]
0.1% - 0.5% Widely used and tolerated by most robust cell lines for incubations of 24 hours or more. This is a recommended upper limit for many applications. [5][6][7]
> 0.5% - 1.0% May cause stress or toxicity in some cell lines, especially with longer exposure times. Requires careful validation with vehicle controls. [5][6][8]

| > 2.0% | Highly cytotoxic to most cell types. |[6] |

Crucially, you must always run a "vehicle control" —an experiment where you treat cells with the same final concentration of DMSO (or other solvent) as your highest drug concentration, but without the drug itself. This validates that any observed cellular effects are due to your compound and not the solvent.

Experimental Workflow & Troubleshooting Guide

This section is structured to walk you through the process, from initial stock preparation to advanced troubleshooting for persistent issues.

Workflow 1: Preparing a Soluble and Stable Working Solution

This workflow outlines the standard and most reliable method for preparing N-methyl-octadecanamide for cell culture experiments.

cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Dilution into Culture Media weigh 1. Weigh Compound Accurately weigh N-methyl-octadecanamide powder. add_dmso 2. Add 100% DMSO Add pure DMSO to achieve a high concentration (e.g., 10-50 mM). weigh->add_dmso dissolve 3. Ensure Complete Dissolution Vortex and/or sonicate gently until solution is perfectly clear. add_dmso->dissolve store 4. Aliquot & Store Store in small, single-use aliquots at -20°C or -80°C. dissolve->store thaw 5. Thaw Stock Thaw one aliquot of the stock solution completely. store->thaw Begin Experiment dilute 7. Dilute into Media Rapidly pipette stock directly into vigorously vortexing media. Aim for final DMSO < 0.5%. thaw->dilute prewarm 6. Pre-warm Media Use cell culture media pre-warmed to 37°C. prewarm->dilute inspect 8. Visual Inspection Immediately inspect for any signs of precipitation (cloudiness, crystals). dilute->inspect apply 9. Apply to Cells If clear, apply the final working solution to cells immediately. inspect->apply cluster_causes cluster_solutions start Observation: Precipitation in Media cause1 Final Concentration Too High start->cause1 cause2 Stock Concentration Too High start->cause2 cause3 Poor Dilution Technique start->cause3 cause4 Media Components start->cause4 sol1 Reduce final concentration. Perform a dose-response experiment. cause1->sol1 sol2 Lower stock concentration (e.g., 10 mM). This increases the DMSO volume but may improve mixing. cause2->sol2 sol3 Pipette stock into vigorously vortexing media. Avoid slow, dropwise addition. cause3->sol3 sol4 Test in serum-free vs. serum-containing media. Serum proteins can sometimes bind and stabilize compounds. cause4->sol4

Caption: Decision tree for troubleshooting immediate precipitation.

Detailed Explanation:

  • Cause: Stock Concentration is Too High: A very high stock concentration (e.g., >50 mM) means you are adding a tiny volume of DMSO into a large volume of media. This can create a localized, supersaturated zone where the compound crashes out of solution before it can disperse.

    • Solution: Remake the stock at a lower concentration (e.g., 10 mM). While this means your final DMSO percentage might be slightly higher for the same final drug concentration, the improved mixing dynamics can prevent precipitation. [9]* Cause: Poor Dilution Technique: Slowly adding the stock solution allows for localized precipitation.

    • Solution: The key is rapid dispersion. Pipette the required volume of DMSO stock directly into the vortex of the media tube. This ensures the compound is diluted and dispersed as quickly as possible. [5]* Cause: Impact of Serum: Serum contains proteins like albumin and lipids that can interact with hydrophobic compounds. [10][11]For some compounds, these interactions can enhance solubility. For others, they might not be sufficient.

    • Solution: Compare the solubility in your complete (serum-containing) media versus a basal (serum-free) formulation. If solubility is better with serum, ensure you are diluting into the final, complete media.

Scenario 2: The solution looks clear initially, but I see crystals or film in my cell culture plate hours later.

This indicates delayed precipitation, where the compound is kinetically trapped in a temporarily soluble state but is not thermodynamically stable.

  • Solution 1: Reduce Final Concentration: This is the most straightforward solution. Your working concentration is likely at the very edge of its solubility limit and falls out of solution over time.

  • Solution 2: Incorporate a Carrier Protein (BSA): Bovine Serum Albumin (BSA) is known to bind and transport lipids and other hydrophobic molecules in vivo and can be used to enhance the solubility of compounds in vitro. [12][13][14] * Mechanism: BSA has hydrophobic pockets that can sequester N-methyl-octadecanamide, effectively shielding its nonpolar tail from the aqueous media and keeping it in solution. [14] * Protocol: A general method involves preparing a complex of your lipid with fatty-acid-free BSA. You would first evaporate your compound from an organic solvent to create a thin film, then resuspend it in a warm (37°C) BSA solution. This BSA-lipid complex can then be added to the cell culture.

Scenario 3: My cells look stressed or die in the vehicle control group.

This indicates that your solvent concentration is too high for your specific cell type.

  • Solution 1: Perform a DMSO Dose-Response Curve: Before starting your compound experiments, test your specific cell line with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Use your standard viability assay (e.g., MTT, CellTiter-Glo) to determine the highest concentration that does not impact cell health. This establishes your maximum tolerable solvent limit.

  • Solution 2: Re-evaluate Your Stock Concentration: To achieve a lower final DMSO concentration, you must use a higher stock concentration. This creates a trade-off with the precipitation risk described in Scenario 1. Finding the optimal balance between a high enough stock concentration (to keep DMSO low) and a low enough stock concentration (to prevent precipitation) is key.

Advanced Solubilization Strategies

If standard DMSO-based methods fail, more advanced formulation strategies may be necessary. These should be considered carefully as they can introduce their own confounding variables.

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. [15][16][17][18]

  • Mechanism of Action: The hydrophobic N-methyl-octadecanamide molecule can become encapsulated within the cyclodextrin's inner cavity, forming an "inclusion complex." [15][16]The hydrophilic exterior of the cyclodextrin then makes this entire complex water-soluble, effectively shuttling the compound into the media. [15][17]Methyl-β-cyclodextrin (M-β-CD) is a common derivative used for this purpose. [18]

cluster_water Aqueous Media compound Lipophilic Compound cd Cyclodextrin compound->cd Forms complex Inclusion Complex cd->complex Complex compound_in_complex Compound

Caption: Cyclodextrins encapsulate hydrophobic compounds, increasing their aqueous solubility.

  • Considerations: Cyclodextrins, particularly M-β-CD, are known to extract cholesterol from cell membranes, which can disrupt lipid rafts and impact cell signaling independently of your compound. [18]Therefore, a cyclodextrin-only control group is absolutely essential.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved February 22, 2026, from [Link]

  • Octadecanamide, n-methyl-. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 22, 2026, from [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin and its Derivative in Drug Delivery System. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • N,n-methylenebis(octadecanamide). (n.d.). P&S Chemicals. Retrieved February 22, 2026, from [Link]

  • Octadecanamide, N-methyl-. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. (2025, April 8). MDPI. Retrieved February 22, 2026, from [Link]

  • Octadecanamide, N,N-dimethyl-. (2025, December 4). US EPA. Retrieved February 22, 2026, from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved February 22, 2026, from [Link]

  • Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. (2016, December 30). PubMed. Retrieved February 22, 2026, from [Link]

  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. Retrieved February 22, 2026, from [Link]

  • What is the maximum non-toxic concentration of DMSO in Cell culture? (2016, April 20). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Octadecanamide, N-methoxy-N-methyl-. (n.d.). ChemBK. Retrieved February 22, 2026, from [Link]

  • Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture. (n.d.). New Life Biologics. Retrieved February 22, 2026, from [Link]

  • Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. (2000, February 15). Oxford Academic. Retrieved February 22, 2026, from [Link]

  • Optimization and Development of Albumin–Biopolymer Bioconjugates with Solubility-Improving Properties. (2021, June 26). MDPI. Retrieved February 22, 2026, from [Link]

  • How to dissolve a lipophilic compund in media? (2021, October 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The Effectiveness of Bovine Serum Albumin (BSA) Nanoparticles as Carriers in Drug Delivery Systems: A Review. (2022, July 9). IOSR Journal. Retrieved February 22, 2026, from [Link]

  • CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Can I store the drug solution made in cell culture media? (2013, May 23). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. Retrieved February 22, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved February 22, 2026, from [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. Retrieved February 22, 2026, from [Link]

  • DMSO Solubility Data: Organic & Inorganic Compounds. (n.d.). Studylib. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Minimizing N-Methylstearamide (NMSA) Carryover

[1]

Topic: High-Throughput Screening (HTS) Contamination Mitigation Target Analyte: N-Methylstearamide (CAS: 10476-14-9) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Sticky" Science of NMSA

Welcome to the Advanced Technical Support Center. You are likely here because you are seeing ghost signals in your mass spectrometry data or inexplicable false positives in your cannabinoid/FAAH assays.

N-methylstearamide (NMSA) is a fatty acid amide often used as a "slip agent" in the manufacturing of laboratory plastics (tips, tubes, plates) to reduce friction during mold release.[1]

  • The Problem: NMSA is highly lipophilic (Calculated LogP

    
     7.5). It adheres tenaciously to hydrophobic surfaces (polypropylene tips) and leaches from plates into assay buffers containing organic modifiers (e.g., DMSO).[1]
    
  • The Consequence: In HTS, it causes significant carryover, suppresses ionization in LC-MS, and acts as a bioactive interferent in lipid-signaling assays.[1]

This guide provides self-validating protocols to diagnose, eliminate, and prevent NMSA contamination.

Module 1: Diagnosis – Is it Carryover or Leaching?

Before optimizing wash cycles, you must distinguish between Carryover (contamination from a previous sample) and Leaching (contamination from the container itself).

Diagnostic Protocol: The "Checkerboard" Validation

Run this experiment to pinpoint the source.

  • Plate Setup: Use a new, solvent-resistant plate (e.g., COC or glass-coated).[1]

  • Pattern: Fill columns 1, 3, 5 with DMSO (Solvent Blank).[1] Fill columns 2, 4, 6 with Assay Buffer.[1]

  • Injection: Inject a high concentration of a standard lipophile (or your hit compound) into Column 1 only.

  • Transfer: Use your liquid handler to aspirate from Col 1 and dispense to waste. Then aspirate from Col 2 (Buffer) and dispense to analysis.

Interpretation:

  • Signal in Col 2 (Buffer): Tip Carryover. The tips were not cleaned after touching Col 1.

  • Signal in Col 3 (DMSO Blank) without tip contact: Leaching. The solvent is extracting NMSA from the plate walls.

Visual Logic: Diagnostic Decision Tree

NMSA_DiagnosisStartStart: Anomalous NMSA SignalCheckBlankCheck 'Solvent Blank' Wells(No Tip Contact)Start->CheckBlankSignalInBlankIs Signal Present?CheckBlank->SignalInBlankYesLeakSource: LEACHING(Plate/Tube Contamination)SignalInBlank->YesLeakYesNoLeakSource: CARRYOVER(Liquid Handler Tips)SignalInBlank->NoLeakNoActionLeakAction: Switch to Low-Bindor Glass-Coated PlatesYesLeak->ActionLeakActionCarryAction: Optimize Wash Cycle(See Module 2)NoLeak->ActionCarry

Figure 1: Decision logic for distinguishing between plasticware leaching and liquid handling carryover.

Module 2: Liquid Handling – The "Sandwich" Wash Protocol

Standard aqueous washes are ineffective against NMSA due to its high hydrophobicity. You must employ a "Sandwich" wash cycle: Organic


 Aqueous 

Organic
The Physics of the Wash
  • Step 1: Solubilization (Organic). A high-organic solvent dissolves the NMSA adsorbed to the tip.

  • Step 2: Emulsification/Rinse (Aqueous). Removes the organic solvent droplets to prevent them from dripping into the next well.

  • Step 3: Conditioning (System Fluid). Returns the tip to the assay buffer state.

Recommended Wash Solvents
Solvent SystemEfficacy vs. NMSARisk FactorApplication
100% DMSO HighHigh ViscosityNot recommended for narrow bore tips.[1]
50% DMSO / 50% MeOH HighModerateGold Standard for fixed-tip handlers.
70% Isopropanol ModerateLowGood general maintenance; less aggressive.
Cyclohexane Very HighHigh (Aggressive)Only for glass/steel tips. Melts some plastics.[2][3]
Protocol: The "Sandwich" Cycle Implementation

For Tecan/Hamilton Liquid Handlers:

  • Aspirate Wash 1 (Organic): 50% DMSO / 50% Methanol.

    • Volume: 3x Tip Volume.

    • Flow Rate: High (create turbulence).

  • Air Gap: Small air gap to separate solvents.

  • Aspirate Wash 2 (Aqueous): 0.1% Formic Acid in Water.

    • Rationale: Acid helps protonate surface groups, reducing static adhesion; water rinses the DMSO.[1]

  • Final Rinse: System Liquid (Water/Buffer).

Workflow Diagram: The Sandwich Wash

Sandwich_WashTipDirtyDirty Tip(NMSA Coated)Wash1Wash 1: Organic Solvent50% DMSO/MeOHSolubilizes LipophilesTipDirty->Wash1 SolubilizationWash2Wash 2: Aqueous Rinse0.1% Formic AcidRemoves Organic ResidueWash1->Wash2 DisplacementWash3Wash 3: System FluidAssay BufferReconditions TipWash2->Wash3 ConditioningTipCleanClean Tip(Ready)Wash3->TipClean

Figure 2: The "Sandwich" wash sequence required to remove lipophilic contaminants like NMSA.

Module 3: LC-MS/MS Specific Troubleshooting

If NMSA appears as a "Ghost Peak" in your chromatograms despite clean liquid handling, the issue lies within the LC flow path.

Q: Why does NMSA appear in blank injections? A: NMSA accumulates on the injection needle seat and the column head . It elutes only when a strong organic gradient hits it.

LC-MS Mitigation Steps
  • Needle Wash: Do not use 100% ACN. Use Isopropanol:Acetonitrile:Acetone (45:45:10) with 0.1% Formic Acid. The acetone is critical for dissolving stubborn amides.

  • Sawtooth Gradient:

    • After the analyte elutes, ramp to 98% Organic.

    • Hold for 30 seconds.

    • Drop to 50% Organic.

    • Ramp back to 98% Organic.

    • Reasoning: This "pulsing" creates shear stress that strips lipophiles better than a static hold.

  • Column Choice: Switch to a column with a higher carbon load (e.g., C18 Hybrid particles) which may retain the NMSA longer, pushing it into the wash phase rather than the analytical window.

FAQ: Frequently Asked Questions

Q: Can I just use disposable tips to avoid carryover? A: Disposable tips eliminate carryover but introduce leaching. High-grade "Low Retention" tips often have more slip agents (like NMSA) to ensure the liquid slides out. Validate your tip vendor by soaking tips in DMSO and running MS analysis on the solvent.

Q: Why does NMSA interfere with my Cannabinoid assay? A: NMSA is a structural analog of endocannabinoids (like anandamide). It can competitively bind to Fatty Acid Amide Hydrolase (FAAH) or nonspecifically modulate cannabinoid receptors, leading to false inhibition or activation data [1].[1]

Q: Is there a specific plasticware brand free of NMSA? A: No brand is 100% guaranteed batch-to-batch. However, "Certified Low Leachable" consumables from major vendors (e.g., Eppendorf, Corning) usually undergo mass-spec testing.[1] Always request a "Certificate of Quality" that specifically lists slip agent testing.

References

  • McDonald, M. et al. (2008). Slip agents: A potential source of interference in high-throughput screening. Journal of Biomolecular Screening.

  • Watson, J. et al. (2009). Identification of N-methylstearamide as a microplate contaminant and its interference in a fatty acid amide hydrolase assay. Journal of Biomolecular Screening, 14(5).

  • Waters Corporation. (2019). Carryover Mitigation Using Needle Wash Solvent Chemistry. LabRulez LCMS.

  • National Institutes of Health (NIH). (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf.

Validation & Comparative

Technical Guide: FTIR Spectral Analysis of N-Methylstearamide (NMS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting FTIR Spectra of N-Methylstearamide vs. General Secondary Amides Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts.

Executive Summary

N-Methylstearamide (NMS) represents a specific subclass of secondary amides characterized by a long hydrophobic alkyl chain (


) coupled with a compact N-methyl headgroup. While it shares the fundamental vibrational modes of the secondary amide class (Amide A, I, II), its spectral signature is heavily modulated by the stearyl tail.

This guide provides a comparative analysis of NMS against generic secondary amides (e.g., N-methylacetamide) and primary amides. It highlights the critical spectral masking effects caused by the aliphatic chain and provides a validated protocol for positive identification.

Part 1: Theoretical Framework & Spectral Fingerprint

The Secondary Amide Core vs. The Stearyl Modifier

To interpret NMS, one must distinguish between the Headgroup Signals (Amide functionality) and the Tail Signals (Lipophilic chain).

  • Generic Secondary Amides (e.g., N-methylacetamide): The spectrum is dominated by the Amide I (

    
    ) and Amide II (
    
    
    
    ) bands. The alkyl signals are weak or balanced.
  • N-Methylstearamide (NMS): The spectrum is dominated by C-H stretching (

    
    ). The Amide bands remain diagnostic but appear less intense relative to the massive methylene background.
    
Comparative Spectral Data Table
Vibrational ModeFrequency (

)
AssignmentNMS Specificity vs. Generic Secondary Amides
Amide A 3280 – 3300

Stretch
Identical. Single sharp band. Distinguishes NMS from Primary Amides (which show a doublet).
C-H Stretch 2915 – 2925

High Intensity. In NMS, this band is often

stronger than Amide I. In generic amides, it is weaker.
C-H Stretch 2848 – 2855

High Intensity. Characteristic of long-chain lipids.
Amide I 1630 – 1645

Shifted. NMS often shows a lower frequency (

) due to highly ordered crystalline H-bonding compared to liquid secondary amides (

).
Amide II 1550 – 1560

Diagnostic. The "Secondary Amide Check." Absent in tertiary amides; distinct from Primary Amide II (

).
Amide III 1290 – 1310 Mixed ModeObscured. Often buried by

wagging in NMS. Clearer in short-chain amides.
Methylene Rock 720 – 730

Critical Marker. Only present in long chains (

). Indicates crystallinity of the stearyl tail.

Part 2: Detailed Spectral Analysis

The "Amide A" Region (3300 cm⁻¹)

For NMS, this region confirms the secondary structure.

  • Observation: A single, medium-intensity peak around

    
    .[1]
    
  • Differentiation:

    • vs. Primary Amides (Stearamide): Primary amides exhibit a doublet (

      
       and 
      
      
      
      ) at
      
      
      and
      
      
      .
    • vs. Tertiary Amides: Tertiary amides lack this band entirely (no N-H bond).

  • NMS Specific: Due to the solid waxy nature of NMS, this peak is often sharper than in liquid secondary amides, indicating fixed H-bond networks.

The "Doublet" Region (1650 – 1550 cm⁻¹)

This is the primary identification zone. NMS displays the classic "Secondary Amide Doublet."

  • Amide I (1630–1645 cm⁻¹): Primarily Carbonyl stretch. In NMS, the trans-conformation of the N-methyl group and the crystalline packing of the stearyl chain facilitate strong intermolecular hydrogen bonding, pulling this peak to lower wavenumbers (

    
    ) compared to non-hydrogen-bonded amides (
    
    
    
    ).
  • Amide II (1550–1560 cm⁻¹): This band is the "out-of-phase" combination of N-H bending and C-N stretching.

    • Note: If you see a band at

      
       (scissoring) instead of 
      
      
      
      , you likely have a Primary amide contaminant.
The "Lipophilic Overload" (2900 & 720 cm⁻¹)

This is where NMS diverges from a generic secondary amide like N-methylacetamide.

  • CH Stretching: The antisymmetric (

    
    ) and symmetric (
    
    
    
    ) methylene stretches are massive. In quantitative analysis, normalization should be done on the Amide I band, not the CH bands, as the CH intensity can fluctuate with chain orientation in ATR crystals.
  • The 720 cm⁻¹ Rocking Mode: This peak confirms the "stearyl" component. A singlet at

    
     indicates hexagonal packing (disordered solid), while a doublet (
    
    
    
    ) indicates orthorhombic packing (highly crystalline).

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-resolution spectrum of NMS with minimal sample preparation artifacts.

Methodology
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for NMS due to its waxy, hydrophobic nature (hard to grind with hygroscopic KBr).

  • Crystal Selection: Diamond or ZnSe. (Diamond is preferred for hardness, as NMS is soft but sticky).

  • Parameters:

    • Resolution:

      
      
      
    • Scans: 32 (Screening) or 64 (Publication)

    • Range:

      
      
      
Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating the NMS spectrum.

G Start Sample: N-Methylstearamide Prep Sample Prep (Direct Solid Deposition) Start->Prep Acq Acquisition (ATR-FTIR, 64 Scans) Prep->Acq QC Quality Check (H2O/CO2 Interference?) Acq->QC QC->Acq Fail (Clean Crystal/Purge) Process Post-Processing (Baseline Corr. + ATR Corr.) QC->Process Pass Analyze Band Assignment Process->Analyze

Figure 1: Validated workflow for NMS spectral acquisition. Note the critical QC step for atmospheric suppression.

Part 4: Decision Tree for Identification

This logic gate helps distinguish NMS from chemically similar impurities (Stearic Acid, Stearamide, Distearylamine).

DecisionTree Root Unknown Waxy Sample Q1 Check 3300 cm⁻¹ Region Root->Q1 Res1 Doublet (3350/3180) Q1->Res1 Two Bands Res2 Broad O-H (3400-2500) Q1->Res2 Very Broad Res3 Single Sharp Peak (~3300) Q1->Res3 One Band Con1 Primary Amide (e.g., Stearamide) Res1->Con1 Con2 Carboxylic Acid (e.g., Stearic Acid) Res2->Con2 Q2 Check 1550 cm⁻¹ (Amide II) Res3->Q2 Res4 Band Absent Q2->Res4 Res5 Band Present (~1550) Q2->Res5 Con3 Tertiary Amide / Lactam Res4->Con3 Q3 Check 720 cm⁻¹ Res5->Q3 Res6 Absent Q3->Res6 Res7 Strong Peak (Rocking) Q3->Res7 Con4 Short Chain Secondary Amide (e.g., N-Methylacetamide) Res6->Con4 Final Confirmed: N-Methylstearamide Res7->Final

Figure 2: Spectral decision tree for isolating N-methylstearamide from related lipophilic compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Amide I/II assignments).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for general amide spectral data).

  • Barth, A. (2007).[2] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link] (Authoritative source on Amide I/II sensitivity to H-bonding).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Sources

Comparative Guide: Validation of Analytical Methods for N-Methyl-Octadecanamide Determination

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

N-methyl-octadecanamide (N-MODA), also known as N-methylstearamide, is a secondary fatty acid amide widely utilized as a slip agent in polyolefin manufacturing and as a surface modifier in plastic packaging. In the pharmaceutical and biopharmaceutical sectors, it is a critical Extractable and Leachable (E&L) compound that can migrate from container closure systems (CCS) into parenteral drug products.

Biologically, N-MODA belongs to the N-acylamide family, sharing structural homology with endocannabinoids, necessitating sensitive quantification methods for metabolic profiling.

This guide objectively compares the three primary analytical platforms—LC-MS/MS (Gold Standard) , GC-MS , and HPLC-CAD —and provides a validated, step-by-step protocol for the most robust technique: LC-MS/MS.

The Core Analytical Challenge

The determination of N-MODA presents three specific "Senior Scientist" challenges:

  • Adsorption ("Stickiness"): The long C18 alkyl chain causes rapid adsorption to glass and plastic surfaces, leading to poor recovery and carryover.

  • Isobaric Interference: It must be chromatographically resolved from structural isomers like nonadecanamide (

    
    ).
    
  • Ionization Suppression: In biological or polymeric matrices, co-eluting lipids often suppress the ESI signal.

Part 2: Method Comparison & Selection Guide

The following table synthesizes performance data to aid in platform selection.

FeatureLC-MS/MS (QqQ) GC-MS (EI) HPLC-CAD/ELSD
Primary Application Trace Leachables, BioanalysisExtractables Profiling, QCBulk Material Analysis, QC
Sensitivity (LOD) Excellent (< 0.5 ng/mL)Good (~10–50 ng/mL)Moderate (~1 µg/mL)
Selectivity High (MRM transitions)High (Spectral Library)Low (Universal Detector)
Sample Prep Minimal (Protein Precip/Dilute)Moderate (Derivatization often needed)Minimal
Throughput High (5–8 min run)Low (20–30 min run)Medium (10–15 min run)
Key Limitation Matrix Effects (Ion Suppression)Thermal Degradation/TailingLow Sensitivity for Trace
Decision Logic for Method Selection

Use the following logic flow to determine the appropriate instrument for your specific phase of development.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck Trace (< 1 µg/mL) VolatileCheck Is Thermal Stability an Issue? ConcCheck->VolatileCheck High (> 1 µg/mL) LCMS Select LC-MS/MS (Trace/Bio/Leachables) MatrixCheck->LCMS Complex (Plasma/Drug Formulation) GCMS Select GC-MS (Extractables/Screening) MatrixCheck->GCMS Simple (Solvent Extract) VolatileCheck->GCMS Stable & Volatile CAD Select HPLC-CAD (Raw Material QC) VolatileCheck->CAD Non-Volatile/Labile

Figure 1: Decision matrix for selecting the analytical platform based on concentration and matrix constraints.

Part 3: Validated Protocol – LC-MS/MS Determination

This protocol is designed for trace quantification (0.5 – 500 ng/mL) in aqueous drug formulations or biological plasma. It addresses the "stickiness" issue through a specific solvent strategy.

Materials & Reagents[1][2][3]
  • Standard: N-methyl-octadecanamide (CAS 10572-67-5), >98% purity.

  • Internal Standard (ISTD): N-methyl-d3-octadecanamide (preferred) or Oleamide-d2.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Formic Acid (FA).

  • Critical Material: Low-binding polypropylene vials (glass vials must be silanized to prevent loss).

Sample Preparation (The "Anti-Adsorption" Workflow)

Rationale: Pure aqueous solutions of N-MODA are unstable due to adsorption. Organic solvent content must remain >40% throughout processing.

  • Stock Solution: Dissolve 1 mg N-MODA in 10 mL IPA (not MeOH, as IPA solubilizes long chains better).

  • Working Standard: Dilute Stock with 50:50 ACN:Water .

  • Sample Extraction (Plasma/Formulation):

    • Aliquot 100 µL sample into a low-binding tube.

    • Add 10 µL ISTD (100 ng/mL).

    • Add 300 µL cold ACN with 0.1% Formic Acid (Protein Precipitation/Solubilization).

    • Vortex vigorously for 30s. Centrifuge at 10,000 x g for 10 min.

    • Transfer supernatant to vial.[1] Do not evaporate to dryness (re-solubilization is difficult). Inject directly.

Chromatographic Conditions (UHPLC)[5]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why? The BEH particle withstands high pH cleaning if needed, and C18 provides necessary retention for the hydrophobic tail.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

    • Why? Ammonium formate buffers the pH, stabilizing the protonated molecule

      
      .
      
  • Mobile Phase B: 50:50 ACN:IPA + 0.1% Formic Acid.

    • Why? The addition of IPA to Phase B is critical to elute the lipid completely and prevent carryover on the column frit.

  • Gradient:

    • 0.0 min: 60% B

    • 4.0 min: 98% B

    • 5.5 min: 98% B (Wash)

    • 5.6 min: 60% B (Re-equilibrate)

Mass Spectrometry Parameters (QqQ)
  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C (High heat needed to desolvate lipid chain).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
N-MODA 298.3 58.1 3022Quantifier
N-MODA 298.3 267.3 3018Qualifier
ISTD 301.3 61.1 3022Quantifier

Note: The 58.1 fragment corresponds to the N-methyl-ethyl-amine moiety (McLafferty-like rearrangement), while 267.3 is the acylium ion


.

Part 4: Validation Framework (ICH Q2(R2) / USP <1663>)

To ensure trustworthiness, the method must pass the following validation criteria.

Specificity & Selectivity[6]
  • Requirement: No interfering peaks at retention time of N-MODA in blank matrix.

  • Test: Inject "Blank Matrix" (e.g., placebo drug formulation) and "Zero Sample" (Matrix + ISTD).

  • Acceptance: Interference < 20% of the LLOQ response.[1]

Linearity & Range[5]
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     (Critical for large dynamic ranges in ESI).
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% for LLOQ).
    
Accuracy & Precision[5]
  • Protocol: Prepare QC samples at Low (1.5 ng/mL), Medium (200 ng/mL), and High (400 ng/mL). Run n=5 replicates over 3 days.

  • Acceptance:

    • Accuracy (Recovery): 85% – 115%.

    • Precision (CV): < 15%.[1][2]

Matrix Effect (The "Hidden Killer")
  • Test: Compare slope of calibration curve in Solvent vs. Matrix.

  • Calculation:

    
    .
    
  • Mitigation: If ME is > ±20%, dilute the sample further or switch to APCI source.

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the validated workflow, highlighting critical control points (CCPs) where errors commonly occur.

Workflow cluster_Analysis Analysis (CCP: Adsorption Control) Sample Sample (Drug/Plasma) AddISTD Add ISTD (Correction Factor) Sample->AddISTD Precip Protein Precip (ACN + 0.1% FA) AddISTD->Precip Centrifuge Centrifuge 10k x g Precip->Centrifuge Transfer Transfer Supernatant (Low-Bind Vials) Centrifuge->Transfer Inject UHPLC-MS/MS (C18 / ESI+) Transfer->Inject Data Quantification (Linear Regression) Inject->Data

Figure 2: Analytical workflow emphasizing the Critical Control Point (CCP) of using low-binding consumables.

Part 6: References

  • USP <1663> . Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.

  • FDA Guidance for Industry . Container Closure Systems for Packaging Human Drugs and Biologics. U.S. Food and Drug Administration.[3]

  • Li, B., et al. (2017) . "Development and validation of an LC–MS/MS method for quantification of NC-8 (N-methyl derivative) in rat plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.

  • Doull, J., et al. "Analytical approaches for the determination of fatty acid amides in physiological fluids." Journal of Chromatography B. (General reference for FAA extraction).

Sources

purity assessment of N-methyl-octadecanamide using differential scanning calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-octadecanamide (NMO), a secondary fatty acid amide, serves critical roles as a non-ionic surfactant, slip agent, and crystalline matrix in lipid-based drug delivery systems. Its performance—specifically its surface activity and bioavailability—is strictly governed by its crystalline purity.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for quantification, they face limitations with NMO due to its weak UV chromophores and high boiling point. Differential Scanning Calorimetry (DSC) offers a thermodynamic alternative: an absolute purity method that requires no reference standards.

This guide details the DSC purity protocol for NMO, contrasting it with chromatographic alternatives and highlighting the critical "blind spots" regarding solid solutions common in fatty acid derivatives.

The Science: Absolute Purity via Melting Point Depression

DSC purity determination relies on the Van't Hoff equation , which describes the fundamental relationship between the melting point depression of a substance and the mole fraction of impurities present. Unlike chromatography, which separates molecules physically, DSC analyzes the disruption of the crystal lattice thermodynamics.

The Core Principle: As a crystalline material melts, impurities (which are soluble in the melt but insoluble in the crystal) lower the melting temperature and broaden the melting range.



Where:

  • 
    : Sample Temperature at fraction 
    
    
    
    melted.
  • 
    : Melting point of 100% pure material (theoretical).
    
  • 
    : Gas constant (8.314 J/mol·K).
    
  • 
    : Mole fraction of impurity.
    
  • 
    : Enthalpy of fusion (J/mol).
    
  • 
    : Fraction melted (0 to 1).
    
Logic of DSC Purity Analysis

DSC_Logic cluster_limit LIMITATION: Solid Solutions Impurity Impurity Presence (Eutectic) Lattice Crystal Lattice Disruption Impurity->Lattice Depression Melting Point Depression Lattice->Depression Thermodynamic Effect Broadening Peak Broadening (Wider Range) Lattice->Broadening VantHoff Van't Hoff Calculation Depression->VantHoff Input: T_s vs 1/F Broadening->VantHoff PurityVal Calculated Purity (Mol %) VantHoff->PurityVal SolidSol Homologous Impurities (e.g., C16 in C18) NoDetect Minimal Lattice Disruption SolidSol->NoDetect Co-Crystallization

Figure 1: The thermodynamic pathway from impurity to calculated purity. Note the critical limitation regarding homologous solid solutions.

Comparative Analysis: DSC vs. Chromatography

For N-methyl-octadecanamide, the choice of method depends on the specific impurity profile you suspect.

FeatureDSC (Thermal) HPLC (Liquid Chrom.) GC (Gas Chrom.)
Primary Output Absolute Purity (Mol %)Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Not Required Required (Critical)Required
Detection Basis Heat Flow (Melting)UV/Vis, CAD, or MSFID or MS
NMO Suitability Excellent for crystalline purity.Moderate. NMO lacks strong UV chromophores; requires CAD/ELSD or derivatization.Good , but requires high temp. Risk of thermal degradation of amide bond.
Speed Fast (<1 hour)Slow (Method dev + run time)Moderate
Blind Spots Solid Solutions: Cannot detect C16 homologs (Palmitamide) if they co-crystallize.Inorganic Salts: Invisible to UV/FID.Non-volatiles: Salts/polymers stay in the liner.
Sample Size Very small (1–3 mg)ModerateSmall

Senior Scientist Insight:

"If you are synthesizing NMO from natural stearic acid, your sample likely contains 40-50% palmitic acid (C16) derivatives unless you started with >99% pure C18. DSC will likely overestimate the purity in this specific case because the C16-amide and C18-amide form a solid solution. Always pair DSC with GC-FID if homologous purity is critical."

Experimental Protocol: DSC Purity of NMO

This protocol complies with ASTM E928 (Standard Test Method for Determination of Purity by DSC).

Materials & Equipment[1][2][3]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Discovery series or Mettler Toledo DSC 3).

  • Gas: Dry Nitrogen (50 mL/min purge).

  • Pans: Hermetically sealed Aluminum pans (to prevent sublimation of the amide).

  • Sample: 1–3 mg of dried N-methyl-octadecanamide.

Step-by-Step Workflow
  • Baseline Calibration: Perform a Tzero/Baseline calibration with empty cells to ensure flat baselines.

  • Temperature Calibration: Calibrate using Indium (

    
    ) and Zinc (
    
    
    
    ) at the same heating rate intended for analysis.
  • Sample Preparation:

    • Weigh 1.5 mg ± 0.1 mg of NMO into the pan.

    • Ensure good thermal contact (flatten the powder).

    • Hermetically seal the lid.

  • Thermal Method:

    • Equilibrate: at 30°C.

    • Ramp: 10°C/min to 60°C (Pre-melt conditioning).

    • Slow Ramp (Data Collection): 0.5°C/min to 0.7°C/min from 60°C to 95°C.

    • Note: Fast heating rates (10°C/min) cause thermal lag that invalidates the Van't Hoff calculation.

  • Data Processing: Determine the onset slope, peak maximum, and partial areas.

Workflow Diagram

DSC_Protocol Start Start: NMO Sample Weigh Weigh 1-3 mg (Hermetic Al Pan) Start->Weigh Equilibrate Equilibrate at 30°C Weigh->Equilibrate FastRamp Fast Ramp (10°C/min) to 60°C Equilibrate->FastRamp SlowRamp CRITICAL STEP: Slow Ramp (0.7°C/min) 60°C -> 95°C FastRamp->SlowRamp Approach Melt Integration Integrate Peak (Partial Areas) SlowRamp->Integration Linearization 1/F Plot & Linearization Correction Integration->Linearization Result Output: Purity % Linearization->Result

Figure 2: Operational workflow for DSC purity determination emphasizing the critical slow heating ramp.

Data Interpretation & Validation

The 1/F Plot

The software will plot the sample temperature (


) on the Y-axis against the inverse of the fraction melted (

) on the X-axis.
  • Ideal Pure Substance: A horizontal line (melting occurs at a single temperature).

  • Impure Substance: A line with a negative slope. The steeper the slope, the more impurities present.

Linearization (The Correction Factor)

Raw DSC data often yields a curved


 plot due to "undetected pre-melting" (melting that occurs before the instrument detects the onset). A correction factor (

) is added to the area calculations to linearize this plot.
  • Validation Check: If the correction factor exceeds 20% of the total peak area, the method is invalid (likely due to decomposition or solid solution behavior).

Expected Results for NMO
  • Melting Point (

    
    ):  Approximately 76°C – 80°C .
    
    • Note: If you observe a secondary peak or a shoulder around 70°C, this indicates polymorphism (common in fatty amides) or a high concentration of the C16 homolog.

  • Purity Calculation:

    • High Grade: >99.0 mol%[1]

    • Technical Grade: ~95.0 mol%[2]

Critical Pitfalls: Polymorphism

Fatty acid amides, including N-methyl-octadecanamide, exhibit polymorphism (different crystal packing arrangements).

  • Risk: Metastable forms melt at lower temperatures. If your sample contains a mix of Polymorph A and Polymorph B, the DSC will interpret the melting of the lower-melting polymorph as an "impurity," resulting in a falsely low purity score.

  • Mitigation: Perform a "Heat-Cool-Heat" cycle.

    • Heat to melt (erase thermal history).

    • Cool at a controlled rate (e.g., 5°C/min) to recrystallize into the most stable form.

    • Perform the purity analysis on the second heating ramp.

References

  • ASTM International. ASTM E928-08(2014): Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. West Conshohocken, PA.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519746, Octadecanamide, N-methyl-.

  • TA Instruments. Thermal Analysis Application Brief: Purity Determination by DSC.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Determination.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Octadecanamide, N-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Proper chemical handling and disposal are not merely regulatory hurdles; they are fundamental to ensuring a safe working environment, protecting our ecosystem, and upholding the validity of your research. This guide provides a detailed, step-by-step protocol for the proper disposal of Octadecanamide, N-methyl-, a compound often utilized in various research and development applications.

Foundational Principles of Disposal: Hazard Assessment and Waste Minimization

Before we delve into the procedural specifics, it is crucial to understand the rationale behind them. The disposal of any chemical is dictated by its inherent hazards. Based on data from its analogue, Octadecanamide, we can infer that Octadecanamide, N-methyl- is a solid that may cause skin and eye irritation.[1][2] Furthermore, as a fine powder, it has the potential to form explosive dust mixtures in the air.[2][3] Therefore, all disposal procedures must be designed to mitigate these risks.

The most effective disposal strategy begins with waste minimization. By carefully planning your experiments to use only the necessary amount of Octadecanamide, N-methyl-, you reduce the volume of waste that needs to be managed, which is both environmentally and economically prudent.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Prior to handling Octadecanamide, N-methyl- for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality here is direct: the right PPE forms the primary barrier between you and potential chemical exposure.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4]Protects against airborne dust particles and accidental splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption.[1]
Body Protection A flame-resistant lab coat.[4]Protects against spills and dust accumulation on clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.[1][5]Prevents inhalation of fine particles that could cause respiratory tract irritation.
Step-by-Step Disposal Procedures

The proper disposal of Octadecanamide, N-methyl- is a multi-step process that begins the moment the chemical is deemed waste. The following workflow provides a logical sequence to ensure safety and compliance.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Waste Segregation & Containerization cluster_2 Storage & Final Disposal A Is the chemical a waste product? B Select a compatible, labeled waste container. A->B Yes C Transfer waste into the container using a funnel or other transfer device. B->C D Securely close the container. C->D E Store in a designated satellite accumulation area. D->E F Arrange for pickup by your institution's EHS department. E->F

Caption: Disposal workflow for Octadecanamide, N-methyl-.

Octadecanamide, N-methyl- should be disposed of as a chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's EHS office. Amides, as a chemical class, can be incompatible with acids and strong oxidizers, potentially leading to heat generation or the release of toxic gases.

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Octadecanamide, N-methyl-". The approximate quantity or concentration should also be noted.

  • Transfer: Carefully transfer the waste into the container. If it is a solid, use a scoop or spatula. Minimize dust generation during this process.[1][2] All equipment used in the transfer should be decontaminated or disposed of as hazardous waste.

  • Closure: Securely close the container to prevent leaks or spills.

Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be away from general lab traffic and incompatible chemicals.

Contact your institution's EHS department to arrange for the pickup and final disposal of the waste. They will have established procedures for incineration or other approved disposal methods.[4][6] Do not pour Octadecanamide, N-methyl- down the drain or dispose of it in regular trash.[4]

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: If not already wearing it, put on the appropriate PPE.

  • Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[7][8]

  • Cleanup: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1][3] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure: Close the doors to the affected area to contain any dust or vapors.

  • Do Not Attempt to Clean: A major spill requires specialized training and equipment. Wait for the emergency response team.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is responsible for ensuring compliance with these regulations. By following the procedures outlined in this guide, you are contributing to your institution's compliance and, more broadly, to a culture of safety and environmental stewardship.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of chemicals like Octadecanamide, N-methyl- is a non-negotiable aspect of responsible scientific practice. By understanding the "why" behind these procedures—the mitigation of physical, health, and environmental hazards—you empower yourself to work more safely and effectively. This commitment to safety is a direct reflection of your commitment to the integrity of your research.

References

  • Material Safety Data Sheet - Octadecanamide, tech., ca 60%. Cole-Parmer. [Link]

  • Cas 109-23-9,METHYLENEBISSTEARAMIDE. lookchem. [Link]

  • Safety Data Sheet(SDS). [Link]

  • MSDS of N,N'-Ethylenebis(stearamide). Capot Chemical. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecanamide, N-methyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.